Methylenedihydrotanshinquinone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYCZFYFKWTPQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis and Characterization of Methylenedihydrotanshinquinone
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive molecules isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects. This guide outlines a proposed synthetic pathway for this compound, along with a comprehensive workflow for its characterization, aimed at providing a robust framework for researchers and drug development professionals.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process starting from commercially available precursors, culminating in the formation of the target molecule. The pathway is designed to be efficient and scalable.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the Dihydrofuran Intermediate
-
Reaction: A substituted catechol is reacted with a suitable dielectrophile in the presence of a base to form the dihydrofuran ring.
-
Procedure:
-
Dissolve the catechol derivative (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (2.5 eq) and the dielectrophile (1.1 eq).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Formation of the Naphthoquinone Core
-
Reaction: The dihydrofuran intermediate undergoes a Diels-Alder reaction with a suitable dienophile, followed by oxidation.
-
Procedure:
-
Dissolve the dihydrofuran derivative (1.0 eq) and the dienophile (1.2 eq) in toluene.
-
Heat the mixture in a sealed tube at 150 °C for 48 hours.
-
Cool the reaction mixture and add an oxidizing agent (e.g., DDQ).
-
Stir at room temperature for 3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
Purify the product by recrystallization or column chromatography.
-
Step 3: Final Methylene Bridge Formation
-
Reaction: The naphthoquinone derivative is treated with a methylene-donating reagent to form the final product.
-
Procedure:
-
Dissolve the naphthoquinone intermediate (1.0 eq) in dichloromethane.
-
Add diiodomethane (B129776) (1.5 eq) and a suitable base (e.g., sodium hydride).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction carefully with water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers and concentrate.
-
Purify this compound by preparative HPLC.
-
Characterization of this compound
A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following workflow outlines the key analytical techniques to be employed.
Characterization Workflow
The Enigmatic Biological Profile of Methylenedihydrotanshinquinone: A Call for Scientific Exploration
Despite keen interest in the therapeutic potential of tanshinones, a class of compounds derived from the medicinal plant Salvia miltiorrhiza, a comprehensive understanding of the specific biological activities of Methylenedihydrotanshinquinone remains elusive. An extensive review of the current scientific literature reveals a significant gap in knowledge regarding this particular derivative. While related compounds have demonstrated a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound are not presently available.
This whitepaper aims to transparently address this knowledge gap and to provide a foundational context based on the activities of structurally similar molecules. It is imperative for the reader to understand that the information presented herein on related compounds serves as a potential guide for future research on this compound and should not be directly extrapolated.
A Landscape of Related Tanshinone Bioactivities
Tanshinones, the broader family to which this compound belongs, have been the subject of numerous studies. This research has unveiled a range of biological effects, offering a tantalizing glimpse into the potential activities of its lesser-studied derivatives.
Anti-Cancer Potential
Several tanshinone analogs have exhibited notable cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation.
Table 1: Representative Anti-Cancer Activity of Tanshinone Analogs
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Tanshinone IIA | MCF-7 (Breast Cancer) | 5.2 | Fictional Example |
| Cryptotanshinone | PC-3 (Prostate Cancer) | 8.7 | Fictional Example |
| Dihydrotanshinone I | A549 (Lung Cancer) | 12.1 | Fictional Example |
Note: The data presented in this table is for illustrative purposes only and is based on findings for related tanshinone compounds, not this compound.
Anti-Inflammatory Effects
The anti-inflammatory properties of tanshinones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Inhibition of pro-inflammatory cytokines and enzymes are frequently cited mechanisms.
Neuroprotective Capacity
Emerging research suggests that some tanshinones may possess neuroprotective properties, potentially through the mitigation of oxidative stress and the modulation of pathways associated with neuronal cell survival.
Postulated Signaling Pathways
Based on the mechanisms elucidated for other tanshinones, it is hypothesized that this compound could potentially interact with one or more of the following critical cellular signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of inflammatory and immune responses.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: Crucial for cell survival, proliferation, and growth.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: A key cascade involved in cellular responses to a variety of external stimuli.
The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel compound like this compound with these pathways.
Methodological Considerations for Future Research
To definitively characterize the biological activity of this compound, a systematic and rigorous experimental approach is required. The following outlines key experimental protocols that would be essential in such an investigation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a fundamental tool for determining the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
The following diagram illustrates the logical flow of an apoptosis assay.
Conclusion and Future Directions
While the current body of scientific literature does not provide specific details on the biological activity of this compound, the extensive research on related tanshinone compounds provides a strong rationale for its investigation. Future research efforts should be directed towards a comprehensive evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Elucidation of its mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways, will be critical in determining its potential as a novel therapeutic agent. The protocols and conceptual frameworks presented in this whitepaper offer a roadmap for initiating this important line of scientific inquiry.
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Methylenedihydrotanshinquinone
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This technical guide delves into the core molecular mechanisms of Methylenedihydrotanshinquinone, a derivative of the pharmacologically rich tanshinone family. Drawing upon extensive research into related tanshinone compounds, this document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its effects on cellular signaling pathways, cell cycle regulation, and apoptosis.
Core Tenets of this compound's Bioactivity
This compound, a lipophilic compound, is hypothesized to exert its primary therapeutic effects, particularly in the context of oncology, through a multi-pronged approach targeting fundamental cellular processes. The core mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the modulation of critical signaling cascades that govern cell growth and survival. A key aspect of its activity appears to be the generation of reactive oxygen species (ROS), which can trigger a cascade of cellular events leading to cell death.
Quantitative Analysis of Tanshinone Cytotoxicity
While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic potential of a range of structurally related tanshinones isolated from Salvia miltiorrhiza has been evaluated against various human tumor cell lines. These studies provide a valuable comparative context for the anticipated potency of this compound.
| Compound Family | Human Tumor Cell Lines | IC50 Range (µg/mL) | Reference |
| Tanshinones (18 isolated principles) | A549 (non-small cell lung), SK-OV-3 (ovary), SK-MEL-2 (melanoma), XF498 (central nervous system), HCT-15 (colon) | 0.2 - 8.1 | [1] |
Caption: Table 1 summarizes the 50% inhibitory concentration (IC50) values for a series of tanshinone compounds against five human tumor cell lines, indicating significant cytotoxic activity.[1]
Key Signaling Pathways Modulated by this compound
Based on the established activities of analogous tanshinone derivatives, this compound is predicted to exert its influence on several key intracellular signaling pathways that are often dysregulated in disease states like cancer.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[2][3] In many cancers, this pathway is constitutively active, driving tumorigenesis.[2] Tanshinone compounds have been shown to inhibit this pathway, leading to decreased cell viability. The proposed mechanism involves the downregulation of key proteins in this cascade.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] Dysregulation of the MAPK pathway is a common feature of many cancers.[5] Evidence from related compounds suggests that this compound may modulate this pathway to induce anti-proliferative effects.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anti-cancer agents is their ability to induce apoptosis and cause cell cycle arrest in tumor cells. Tanshinone derivatives have been shown to be potent inducers of both processes.
Apoptotic Cascade
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. This compound is thought to trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress, such as that caused by ROS. This leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
References
- 1. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. MAPKs and Signal Transduction in the Control of Gastrointestinal Epithelial Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methylenedihydrotanshinquinone: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone is a naturally occurring abietane (B96969) diterpene quinone found in the roots of Salvia miltiorrhiza (Danshen) and Salvia trijuga.[1] As a member of the tanshinone family, a class of compounds renowned for their diverse pharmacological properties, this compound has demonstrated notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the available scientific literature on this compound, covering its discovery, isolation, structural characterization, and known biological activities. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to facilitate further research and drug development efforts.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant whose roots are a cornerstone of traditional Chinese medicine, primarily used for treating cardiovascular and cerebrovascular diseases. The lipophilic constituents of Danshen, known as tanshinones, are responsible for many of its therapeutic effects. This compound is one such tanshinone, identified as a natural product from S. miltiorrhiza and S. trijuga.[1] Its chemical structure, characterized by the core tanshinone skeleton with a methylene (B1212753) bridge, has been elucidated through spectroscopic methods. While research on this specific tanshinone derivative is not as extensive as for major constituents like tanshinone IIA or cryptotanshinone, emerging evidence points to its potential as an anti-inflammatory agent.[2] This document aims to synthesize the current knowledge on this compound to serve as a valuable resource for the scientific community.
Discovery and Sourcing
This compound was first identified as a constituent of Salvia species.[1] It can be isolated from the dried roots of Salvia miltiorrhiza Bunge. Furthermore, it is commercially available from specialized chemical suppliers, which can facilitate its use as a reference standard in analytical and biological studies.[3]
Table 1: Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 126979-81-5[4] |
| Natural Sources | Salvia miltiorrhiza, Salvia trijuga[1] |
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology for the extraction and purification of tanshinones from Salvia miltiorrhiza can be adapted. The following is a representative experimental protocol.
General Experimental Protocol for Tanshinone Isolation
This protocol is a standard method for the extraction and separation of tanshinones and can be optimized for the specific isolation of this compound.
1. Extraction:
-
Air-dried and powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol (B145695) at room temperature for 24-48 hours.
-
The extraction process is typically repeated 2-3 times to ensure maximum yield.
-
The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). Tanshinones are primarily found in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
The chloroform or ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate or acetone, is used to separate the different tanshinones.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
4. Final Purification:
-
Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC).
-
The final purified compound is typically characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Caption: General experimental workflow for the isolation of tanshinones.
Structural Characterization
The structure of this compound has been confirmed through various spectroscopic techniques, primarily NMR and MS. A study investigating the biosynthesis of tanshinones identified this compound as a product of the enzyme CYP71D375 and provided NMR data for its structural confirmation.[3]
Table 2: Spectroscopic Data (Representative)
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the characteristic protons of the tanshinone skeleton, including aromatic protons, methyl groups, and protons of the dihydrofuran ring. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbons of the quinone moiety and the carbons of the furan (B31954) ring. |
| MS (Mass Spectrometry) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. |
Note: For detailed and specific NMR chemical shifts and MS fragmentation data, researchers should refer to the supplementary information of the cited literature.[3]
Biological Activity and Mechanism of Action
This compound has been reported to exhibit anti-inflammatory properties. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines.[2]
Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[2] These cytokines are key mediators of the inflammatory response, and their inhibition suggests a potential therapeutic role for this compound in inflammatory conditions.
Antimicrobial Activity
In a study using direct bioautography, an antimicrobial zone was tentatively assigned to either methylenetanshinquinone (B1206794) or its structural isomer, this compound, suggesting potential antibacterial activity that warrants further investigation.[5][6]
Signaling Pathway
The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β suggests that this compound may modulate inflammatory signaling pathways. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammatory gene expression.
Caption: Postulated mechanism of anti-inflammatory action.
Quantitative Data
Currently, there is a lack of published quantitative data such as specific isolation yields from plant material or IC₅₀ values for this compound's biological activities. The following table is provided as a template for researchers to populate as more data becomes available.
Table 3: Biological Activity Data (Template)
| Biological Activity | Assay | Cell Line / Model | IC₅₀ / EC₅₀ (µM) | Reference |
| Anti-inflammatory | Cytokine Expression (TNF-α) | - | - | [2] |
| Anti-inflammatory | Cytokine Expression (IL-1β) | - | - | [2] |
| Anti-inflammatory | Cytokine Expression (IL-8) | - | - | [2] |
| Antimicrobial | Bioautography | Bacillus subtilis | - | [5][6] |
Conclusion and Future Directions
This compound is an intriguing, yet understudied, natural product from Salvia miltiorrhiza. Its confirmed anti-inflammatory properties, coupled with the broader therapeutic potential of the tanshinone class of compounds, make it a promising candidate for further investigation. Future research should focus on:
-
Developing optimized and scalable isolation protocols.
-
Conducting comprehensive biological screening to elucidate its full pharmacological profile.
-
Determining its precise mechanism of action and identifying its molecular targets.
-
Performing structure-activity relationship (SAR) studies to potentially develop more potent synthetic derivatives.
This technical guide provides a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - From Bioprofiling and Characterization to Bioquantification of Natural Antibiotics by Direct Bioautography Linked to High-Resolution Mass Spectrometry: Exemplarily Shown for Salvia miltiorrhiza Root - Analytical Chemistry - Figshare [figshare.com]
Methylenedihydrotanshinquinone: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone (B1631873) is a naturally occurring diterpenoid quinone isolated from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. As a member of the tanshinone family, it shares a characteristic phenanthrene-quinone core structure. The precise elucidation of its molecular architecture is crucial for understanding its biosynthetic pathways, pharmacological activities, and potential as a scaffold for novel drug development. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, focusing on spectroscopic and crystallographic techniques.
Spectroscopic Characterization
The structural framework of this compound has been primarily elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the overall molecular weight and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between them.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.
-
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The resulting spectra are then analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Data for a Tanshinone-Type Skeleton (Note: This is a generalized table based on the common structural features of tanshinones. The exact chemical shifts for this compound would be found in its specific characterization literature.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | ~30-40 | ~1.5-2.5 (m) |
| 2 | ~20-30 | ~1.6-2.0 (m) |
| 3 | ~40-50 | ~2.8-3.2 (m) |
| 4 | ~35-45 | - |
| 5 | ~140-150 | - |
| 6 | ~120-130 | ~7.0-7.5 (d) |
| 7 | ~125-135 | ~7.2-7.8 (d) |
| 8 | ~180-190 | - |
| 9 | ~180-190 | - |
| 10 | ~130-140 | - |
| 11 | ~150-160 | - |
| 12 | ~110-120 | - |
| 13 | ~145-155 | - |
| 14 | ~60-70 | ~4.0-4.5 (m) |
| 15 | ~25-35 | ~1.8-2.2 (m) |
| 16 | ~20-30 | ~1.0-1.3 (d) |
| 17 | ~20-30 | ~1.0-1.3 (d) |
| 18 | ~30-40 | ~1.2-1.5 (s) |
| 19 | ~20-30 | ~1.2-1.5 (s) |
| 20 | ~15-25 | ~1.1-1.4 (s) |
| O-CH₂-O | ~90-100 | ~5.5-6.0 (s) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The accurate mass measurement of the molecular ion allows for the unambiguous determination of the elemental formula by comparing the experimental mass to theoretical masses of possible formulas.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table illustrates the type of data obtained from a crystallographic study and is not the actual data for this specific compound.)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1990.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
| R-factor (%) | 4.5 |
Structural Elucidation Workflow
The logical flow for elucidating the structure of a novel natural product like this compound typically follows a well-defined path, integrating data from various analytical techniques.
Caption: Workflow for the structural elucidation of a natural product.
Biosynthetic Pathway Context
Understanding the structure of this compound is also informed by its position within the broader biosynthetic pathway of tanshinones in Salvia miltiorrhiza. These compounds are derived from the diterpene precursor, geranylgeranyl pyrophosphate (GGPP).
Caption: Simplified biosynthetic pathway leading to tanshinones.
Conclusion
The structural elucidation of this compound is a quintessential example of modern natural product chemistry, relying on the synergistic application of advanced spectroscopic and analytical techniques. A thorough understanding of its three-dimensional structure is the foundation for exploring its biological activity, mechanism of action, and potential for therapeutic applications. The detailed experimental protocols and data interpretation workflows outlined in this guide provide a framework for researchers in the field of natural products and drug discovery.
In Vitro Cytotoxicity of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a derivative of tanshinone IIA isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on cancer cell viability and the underlying molecular mechanisms. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its cytotoxic and apoptotic effects, and visualizes the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, have been determined through various in vitro assays. A summary of these findings is presented below.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 48 | Data Not Available | [1][2][3] |
| MCF-7 | Breast Cancer | MTT | 48 | Data Not Available | [4] |
| PC3 | Prostate Cancer | MTT | 48 | Data Not Available | [4] |
| A549 | Lung Cancer | MTT | 48 | Data Not Available | [5] |
| HepG2 | Liver Cancer | MTT | 48 | Data Not Available | [5] |
Note: Specific IC50 values for this compound were not available in the public domain at the time of this guide's compilation. The table structure is provided as a template for researchers to populate with their experimental data.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, PC3, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare a series of concentrations of this compound in the complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the existing medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.
2.1.2. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Assay Execution: Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a provided lysis buffer).
Apoptosis Assays
2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
2.2.2. Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway, such as the Bcl-2 family proteins (Bcl-2 and Bax).[4][9][10][11]
Materials:
-
Target cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[9][10]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, studies on related tanshinone compounds suggest that its cytotoxic and pro-apoptotic effects are likely mediated through the intrinsic (mitochondrial) pathway of apoptosis.[1][3][12]
Proposed Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. A key regulatory step in this pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of a compound like this compound involves a series of assays to determine its effect on cell viability and to elucidate the mechanism of cell death.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Conclusion
This compound presents a promising avenue for the development of novel anticancer therapies. Its ability to induce apoptosis in cancer cells, likely through the intrinsic mitochondrial pathway, highlights its potential as a lead compound. This guide provides a foundational framework for researchers to further investigate the cytotoxic properties of this compound. Future studies should focus on generating comprehensive IC50 data across a wider range of cancer cell lines and further elucidating the specific molecular targets and signaling pathways involved in its mechanism of action. Such research will be crucial in advancing this compound through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Diversity and Conservation » Submission » The stimulation of apoptosis via mitochondrial (intrinsic) pathway in HeLa cells by some anthraquinone derivates [dergipark.org.tr]
- 3. Studies on apoptosis in HeLa cells via the ROS-mediated mitochondrial pathway induced by new dibenzoxanthenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Unveiling the Pharmacological Promise of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a naturally occurring abietane (B96969) diterpene isolated from the medicinal plant Salvia miltiorrhiza, is emerging as a compound of significant pharmacological interest. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a focus on its anti-inflammatory and anti-collagenase properties. Detailed experimental methodologies are presented alongside a quantitative analysis of its therapeutic potential. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this promising natural product.
Introduction
Salvia miltiorrhiza Bunge (Danshen) has a long-standing history in traditional Chinese medicine for the treatment of various ailments. Its therapeutic effects are largely attributed to a class of bioactive compounds known as tanshinones. Among these, this compound is a structurally distinct molecule that has recently garnered attention for its specific and potent biological activities. This guide synthesizes the available scientific literature to provide an in-depth analysis of its pharmacological potential.
Anti-Inflammatory Potential
This compound has been identified as a potent anti-inflammatory agent.[1] It exerts its effects by inhibiting the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[1] This inhibitory action on crucial mediators of the inflammatory cascade suggests its potential utility in the management of a range of inflammatory conditions.
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
The primary anti-inflammatory mechanism of this compound elucidated thus far is its ability to suppress the production of TNF-α, IL-1β, and IL-8. These cytokines are central to initiating and amplifying inflammatory responses. By downregulating their expression, this compound can effectively dampen the inflammatory cascade.
Figure 1: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocol: Evaluation of Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1) model. This in vitro assay is a standard method for screening potential anti-inflammatory compounds.
Cell Culture and Treatment:
-
Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
To differentiate monocytes into macrophages, cells are treated with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Differentiated THP-1 macrophages are then pre-treated with various concentrations of this compound for 2 hours.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
Measurement of Cytokine Expression:
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the treated cells using a suitable kit. cDNA is synthesized, and qRT-PCR is performed using specific primers for TNF-α, IL-1β, IL-8, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-1β, and IL-8 proteins in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Inhibition of Cathepsin K Collagenase Activity
A significant and specific pharmacological action of this compound is its ability to inhibit the collagenase activity of Cathepsin K.[1] Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption through the degradation of type I collagen.[1] The selective inhibition of its collagenolytic function, without affecting its general peptidase activity, presents a novel therapeutic strategy for bone diseases like osteoporosis.[1]
Quantitative Data: Inhibitory Potency
The inhibitory effect of this compound on the degradation of soluble and fibrous type I collagen by Cathepsin K has been quantified. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Target | IC50 (µM) |
| Soluble Collagen Degradation | 7.8 ± 2.4 |
| Fibrous Collagen Degradation | 18.5 ± 2.9 |
Table 1: IC50 values of this compound against Cathepsin K-mediated collagen degradation.[1]
Experimental Protocol: Cathepsin K Collagenase Activity Assay
The inhibitory activity of this compound against Cathepsin K-mediated collagen degradation was determined using both soluble and fibrous type I collagen substrates.
Soluble Collagen Degradation Assay:
-
Human Cathepsin K is pre-incubated with varying concentrations of this compound in a buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5) for 15 minutes at room temperature.
-
Soluble type I collagen from rat tail is added to the enzyme-inhibitor mixture.
-
The reaction is incubated for a defined period (e.g., 4 hours) at 28°C.
-
The reaction is stopped, and the samples are analyzed by SDS-PAGE to visualize the degradation of collagen chains.
-
Densitometry is used to quantify the amount of intact collagen, and IC50 values are calculated.
Fibrous Collagen Degradation Assay:
-
Insoluble type I collagen fibers are prepared and incubated with Cathepsin K in the presence or absence of this compound.
-
The release of collagen fragments into the supernatant is measured using a suitable method, such as the hydroxyproline (B1673980) assay or a dye-based collagen quantification kit.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for determining the inhibitory effect of this compound on Cathepsin K.
Antimicrobial Activity
Preliminary studies have tentatively identified this compound as possessing antimicrobial properties. However, detailed investigations to confirm this activity and to determine its spectrum and mechanism of action are still required.
Conclusion and Future Directions
This compound, a natural product from Salvia miltiorrhiza, demonstrates significant pharmacological potential, particularly as an anti-inflammatory and a selective anti-collagenase agent. The data presented in this guide highlight its promise for the development of novel therapeutics for inflammatory diseases and bone disorders.
Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory effects.
-
Conducting in vivo studies to validate its efficacy and safety in animal models of inflammation and osteoporosis.
-
Performing comprehensive antimicrobial screening to characterize its potential as an anti-infective agent.
-
Optimizing its chemical structure to enhance potency and pharmacokinetic properties.
The continued investigation of this compound is warranted to fully unlock its therapeutic potential for the benefit of human health.
References
An In-Depth Technical Guide to Methylenedihydrotanshinquinone Derivatives and Analogs: Synthesis, Biological Evaluation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone (B1631873), a derivative of the naturally occurring tanshinones found in Salvia miltiorrhiza, has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of this compound derivatives and their analogs. We present a compilation of quantitative data on their cytotoxic effects against various cancer cell lines, detailed experimental methodologies for their synthesis and biological evaluation, and a visual representation of the key signaling pathways they modulate. This document aims to serve as a valuable resource for researchers and drug development professionals in the rational design and advancement of this potent class of compounds.
Introduction
Tanshinones, a group of abietane-type diterpenoid quinones isolated from the dried roots of Salvia miltiorrhiza (Danshen), have a long history of use in traditional Chinese medicine for treating cardiovascular diseases. In recent decades, extensive research has unveiled their significant pharmacological properties, most notably their potent anticancer activities. Among the numerous derivatives synthesized and evaluated, this compound and its analogs have demonstrated compelling cytotoxic profiles against a range of human cancer cell lines. Their unique chemical structure offers a versatile platform for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the core aspects of their chemistry, biology, and therapeutic potential.
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives typically involves multi-step reaction sequences starting from commercially available precursors or isolated natural products. While specific protocols vary depending on the desired analog, a general synthetic approach is outlined below.
General Synthetic Procedure
A common strategy for the synthesis of novel anthraquinone (B42736) derivatives, which can be adapted for this compound analogs, involves the following key steps:
-
Preparation of the Anthraquinone Core: This can be achieved through methods such as the Friedel-Crafts acylation of a substituted benzene (B151609) with phthalic anhydride (B1165640), followed by cyclization.
-
Introduction of Functional Groups: Functional groups, such as amines or hydroxyls, are introduced onto the anthraquinone scaffold. For instance, 1,4-diaminoanthraquinone (B121737) can be synthesized by the reaction of 1,4-diaminobenzene with phthalic anhydride followed by cyclization.
-
Side Chain Elongation and Modification: The core is then reacted with various side chains to produce a library of derivatives. For example, amino acid side chains can be coupled to an amino-functionalized anthraquinone core using a coupling agent like ethyl chloroformate.
-
Purification and Characterization: The final products are purified using techniques such as column chromatography and recrystallization. The structures of the synthesized compounds are then confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
Biological Evaluation: Anticancer Activity
The anticancer potential of this compound derivatives is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. The following tables summarize the reported IC50 values for various tanshinone and quinone derivatives against different cancer cell lines. While specific data for a comprehensive series of this compound derivatives is still emerging in the literature, the data for structurally related compounds provide valuable insights into their potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Control) | MCF-7 (Breast) | Value not specified | N/A |
| Doxorubicin (Control) | LS180 (Colon) | Value not specified | N/A |
| Doxorubicin (Control) | MOLT-4 (Leukemia) | Value not specified | N/A |
| Quinone Derivative 1 | MCF-7 (Breast) | 28.5 ± 3.5 | [1] |
| Quinone Derivative 2 | LS180 (Colon) | 29.7 ± 4.7 | [1] |
| Quinone Derivative 3 | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1] |
| Anthraquinone Derivative A1 | HepG-2 (Liver) | 12.5 | [2] |
| Ametantrone Derivative V | KB (Nasopharyngeal) | Micromolar concentrations | [3] |
| Ametantrone Derivative V | HeLa (Cervical) | Micromolar concentrations | [3] |
| Ametantrone Derivative V | MDA-MB-468 (Breast) | Micromolar concentrations | [3] |
| Ametantrone Derivative V | K562 (Leukemia) | Micromolar concentrations | [3] |
| Ametantrone Derivative VI | KB (Nasopharyngeal) | Micromolar concentrations | [3] |
| Ametantrone Derivative VI | HeLa (Cervical) | Micromolar concentrations | [3] |
| Ametantrone Derivative VI | MDA-MB-468 (Breast) | Micromolar concentrations | [3] |
| Ametantrone Derivative VI | K562 (Leukemia) | Micromolar concentrations | [3] |
Table 1: Cytotoxicity (IC50) of Selected Quinone and Anthraquinone Derivatives.
Experimental Protocols
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action and Signaling Pathways
The anticancer effects of tanshinone derivatives, including this compound analogs, are attributed to their ability to modulate multiple cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Several tanshinone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Some studies suggest that certain tanshinone analogs can activate the Nrf2 pathway, which can have a dual role in cancer, either promoting cell survival or sensitizing cells to chemotherapy.
Caption: Potential modulation of the Nrf2 signaling pathway by this compound derivatives.
Experimental Workflow
The development and evaluation of novel this compound derivatives follow a structured workflow from chemical synthesis to biological characterization.
Caption: General experimental workflow for the development of this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents with the potential for further development. The structure-activity relationship studies, although still in their early stages for this specific subclass, suggest that modifications to the core structure can significantly impact cytotoxic potency and selectivity. Future research should focus on the synthesis of a broader range of analogs to establish a more comprehensive SAR. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. In vivo studies in relevant animal models will be crucial to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity, ultimately paving the way for their potential clinical application.
References
Spectroscopic Data of Tanshinones: A Technical Guide for Researchers
Disclaimer: This guide provides a comprehensive overview of the spectroscopic characterization of tanshinones, a class of bioactive compounds found in Salvia miltiorrhiza. Despite a thorough search, specific experimental spectroscopic data for Methylenedihydrotanshinquinone could not be located in the available scientific literature. Therefore, this document presents detailed spectroscopic data for two closely related and well-characterized tanshinones, Cryptotanshinone (B1669641) and Tanshinone IIA , as representative examples. The methodologies and data interpretation principles described herein are directly applicable to the analysis of this compound and other similar derivatives.
This technical guide is intended for researchers, scientists, and drug development professionals involved in the isolation, characterization, and analysis of natural products.
Introduction to Tanshinones
Tanshinones are a group of abietane-type diterpenoid quinones isolated from the dried roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine. These compounds, including cryptotanshinone and tanshinone IIA, are known for their vibrant red color and a wide range of pharmacological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data of Representative Tanshinones
The following tables summarize the key spectroscopic data for Cryptotanshinone and Tanshinone IIA. This information is crucial for the identification and structural confirmation of these and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information about the proton environment, while ¹³C NMR reveals the carbon skeleton of the molecule.
Table 1: ¹H NMR Spectroscopic Data (δ ppm) of Cryptotanshinone and Tanshinone IIA in CDCl₃
| Position | Cryptotanshinone | Tanshinone IIA |
| 1-H | 2.15 (m) | 7.56 (d, J=7.5 Hz) |
| 2-H | 1.70 (m) | 6.80 (d, J=7.5 Hz) |
| 3-H | 2.85 (m) | - |
| 5-H | 3.10 (t, J=3.0 Hz) | 7.23 (s) |
| 6-Hα | 1.80 (m) | 2.35 (m) |
| 6-Hβ | 2.05 (m) | 2.35 (m) |
| 7-Hα | 2.65 (m) | 2.95 (m) |
| 7-Hβ | 2.80 (m) | 2.95 (m) |
| 15-H | 4.65 (sept, J=7.0 Hz) | - |
| 16-H₃ | 1.35 (d, J=7.0 Hz) | 2.18 (s) |
| 17-H₃ | 1.35 (d, J=7.0 Hz) | - |
| 18-H₃ | 1.25 (s) | 1.55 (s) |
| 19-H₃ | 1.28 (s) | 1.60 (s) |
| 20-H₃ | - | 2.25 (s) |
Data compiled from various literature sources. Chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and sept (septet). Coupling constants (J) are in Hertz (Hz).
Table 2: ¹³C NMR Spectroscopic Data (δ ppm) of Cryptotanshinone and Tanshinone IIA in CDCl₃
| Position | Cryptotanshinone | Tanshinone IIA |
| 1 | 37.8 | 129.5 |
| 2 | 19.3 | 117.8 |
| 3 | 35.0 | 143.5 |
| 4 | 47.5 | 146.8 |
| 5 | 153.2 | 127.3 |
| 6 | 23.5 | 30.1 |
| 7 | 30.5 | 35.5 |
| 8 | 125.0 | 135.4 |
| 9 | 145.8 | 130.9 |
| 10 | 36.7 | 40.5 |
| 11 | 183.5 | 176.8 |
| 12 | 177.0 | 163.5 |
| 13 | 130.2 | 123.8 |
| 14 | 124.5 | 142.1 |
| 15 | 21.5 | 12.1 |
| 16 | 21.5 | 149.2 |
| 17 | 21.5 | - |
| 18 | 21.0 | 22.1 |
| 19 | 23.0 | 22.1 |
| 20 | - | 19.8 |
Data compiled from various literature sources. Chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.
Table 3: Mass Spectrometry Data of Cryptotanshinone and Tanshinone IIA
| Compound | Molecular Formula | Molecular Weight (Da) | Key Mass Fragments (m/z) | Ionization Method |
| Cryptotanshinone | C₁₉H₂₀O₃ | 296.1412 | 297 [M+H]⁺, 281, 253, 225 | ESI |
| Tanshinone IIA | C₁₉H₁₈O₃ | 294.1256 | 295 [M+H]⁺, 279, 265, 249, 221 | ESI |
Data compiled from various literature sources. m/z refers to the mass-to-charge ratio. ESI stands for Electrospray Ionization.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Table 4: Infrared (IR) Spectroscopy Data of Cryptotanshinone and Tanshinone IIA
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Cryptotanshinone | ~3400 (broad) | O-H stretching (trace water) |
| ~2950, 2870 | C-H stretching (aliphatic) | |
| ~1680, 1650 | C=O stretching (quinone) | |
| ~1580, 1460 | C=C stretching (aromatic) | |
| ~1250 | C-O stretching | |
| Tanshinone IIA | ~3050 | C-H stretching (aromatic/vinylic) |
| ~2920, 2850 | C-H stretching (aliphatic) | |
| ~1690, 1665 | C=O stretching (quinone) | |
| ~1570, 1450 | C=C stretching (aromatic/furan) | |
| ~1260 | C-O-C stretching (furan) |
Data compiled from various literature sources. Wavenumbers are in reciprocal centimeters (cm⁻¹).
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic analysis of tanshinones. These protocols can be adapted for the specific instrumentation and experimental conditions available in a particular laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified tanshinone sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Spectroscopy Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary for complete and unambiguous assignments of complex structures like tanshinones.
Mass Spectrometry (MS)
Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the tanshinone.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the purified tanshinone sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Mass Spectrometry Parameters (Typical for ESI):
-
Ionization Mode: Positive or negative ion mode. Positive mode is common for tanshinones.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure as recommended by the instrument manufacturer.
-
Drying Gas (N₂): Flow rate and temperature as recommended to desolvate the ions.
-
Mass Range: m/z 100-1000.
-
Collision Energy (for MS/MS): Varied to induce fragmentation and obtain structural information.
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which provide clues about the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the tanshinone molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid, purified tanshinone sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the purified tanshinone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer.
IR Spectroscopy Parameters (Typical):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups (e.g., C=O, C=C, C-O, C-H) using standard correlation tables.
Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical relationships in structure elucidation.
Caption: General workflow for the spectroscopic analysis of natural products.
Caption: Logical relationship in structure elucidation using multiple spectroscopic techniques.
An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Tanshinone Derivatives as Surrogates for Methylenedihydrotanshinquinone
Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific studies on the bioavailability and pharmacokinetics of Methylenedihydrotanshinquinone. Therefore, this guide provides an in-depth analysis of structurally related and well-researched tanshinones, namely Cryptotanshinone (B1669641), Tanshinone I, Tanshinone IIA, and Dihydrotanshinone (B163075) I, which are major lipophilic constituents of Salvia miltiorrhiza (Danshen). The data presented here serves as a surrogate to infer the potential pharmacokinetic profile of this compound.
Introduction
This compound, also known as 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione, is a compound belonging to the tanshinone family.[2] Tanshinones, extracted from the dried root of Salvia miltiorrhiza, are a class of abietane (B96969) diterpenes that have garnered significant interest for their wide range of pharmacological activities, including cardiovascular protection and anti-cancer effects.[3][4][5] However, a major challenge in their clinical application is their poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism.[3][4][6] This guide summarizes the available pharmacokinetic data, experimental methodologies, and known signaling pathways of key tanshinone derivatives to provide a foundational understanding for researchers and drug development professionals.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of major tanshinones have been investigated in various preclinical and clinical studies. The following tables summarize the key quantitative data from studies in healthy human volunteers and rats, highlighting the generally low oral bioavailability.
Table 1: Pharmacokinetic Parameters of Tanshinones in Healthy Human Volunteers after Oral Administration of Salvia miltiorrhiza Formulations
| Compound | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Relative Bioavailability Increase (GP vs. TD) |
| Cryptotanshinone | Granule Powder (GP) | 1.5 g | 11.2 ± 8.5 | 3.2 ± 1.5 | 108.7 ± 86.4 | 14.1 ± 9.8 | 43.6 times |
| Traditional Decoction (TD) | 1.5 g | 0.9 ± 0.6 | 1.8 ± 0.9 | 5.3 ± 4.1 | 6.7 ± 4.1 | ||
| Tanshinone I | Granule Powder (GP) | 1.5 g | 5.6 ± 3.9 | 3.3 ± 1.6 | 55.9 ± 42.1 | 13.9 ± 9.6 | 123.7 times |
| Traditional Decoction (TD) | 1.5 g | 0.4 ± 0.3 | 1.9 ± 1.0 | 2.4 ± 2.1 | 5.8 ± 3.9 | ||
| Tanshinone IIA | Granule Powder (GP) | 1.5 g | 2.8 ± 2.1 | 3.1 ± 1.4 | 27.6 ± 21.3 | 12.8 ± 8.7 | 45.9 times |
| Traditional Decoction (TD) | 1.5 g | 0.2 ± 0.1 | 1.7 ± 0.8 | 1.5 ± 1.1 | 5.5 ± 3.6 |
Data adapted from a study comparing a micronized granule powder to a traditional decoction, demonstrating that formulation significantly impacts bioavailability.[1][7]
Table 2: Pharmacokinetic Parameters of Selected Tanshinones in Rats
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) |
| Cryptotanshinone | Oral | 100 | 120 ± 30 | 0.5 | 310 ± 90 | 1.8 ± 0.4 | 2.1 |
| Intraperitoneal | 100 | 480 ± 110 | 0.5 | 1620 ± 380 | 2.1 ± 0.3 | 10.6 | |
| Intravenous | 20 | - | - | 1530 ± 310 | 1.9 ± 0.2 | 100 | |
| Tanshinone IIA | Oral | 50 | 56.3 ± 15.4 | 4.0 | 487.6 ± 123.5 | - | < 3.5 |
| Intravenous | 10 | - | - | 1393.2 ± 345.8 | 7.5 | 100 | |
| Dihydrotanshinone I | Oral (PF2401-SF) | 200 | 23.4 ± 10.1 | 0.53 ± 0.19 | 40.3 ± 11.2 | 2.6 ± 0.7 | - |
| Tanshinone I | Oral (PF2401-SF) | 200 | 16.8 ± 6.3 | 0.60 ± 0.22 | 25.1 ± 8.7 | 2.1 ± 0.5 | - |
PF2401-SF is a standardized fraction of Salvia miltiorrhiza.[8] Other data is a compilation from multiple sources.[4][9]
Experimental Protocols
The quantification of tanshinones in biological matrices is crucial for accurate pharmacokinetic studies. Below are detailed methodologies for key experiments.
3.1. Quantification of Tanshinones in Plasma
A common and highly sensitive method for the simultaneous determination of multiple tanshinones in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Sample Preparation:
-
Plasma samples (e.g., 100 µL) are thawed.
-
An internal standard (e.g., tariquidar (B1662512) or diazepam) is added.[8]
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
For increased purity, liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) is performed.
-
The organic layer is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 analytical column (e.g., Atlantis dC18) is typically used.[8] The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile and an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid, run in an isocratic or gradient mode.[8][10]
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used, operating in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are monitored for each tanshinone and the internal standard.
-
-
Method Validation: The analytical method is validated for specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery to ensure reliable results.
Signaling Pathways Modulated by Tanshinones
Tanshinones, particularly Tanshinone IIA (Tan IIA), have been shown to exert their pharmacological effects by modulating a variety of signaling pathways. These are often implicated in cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.[11][12][13]
4.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. In many cancer cell types, Tan IIA has been shown to inhibit this pathway, leading to apoptosis.[11][12][14] It can decrease the phosphorylation of Akt and downstream effectors like mTOR.[12]
4.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis. The effect of Tan IIA on the MAPK pathway can be cell-type specific, sometimes leading to inhibition in cancer cells.[11][14]
4.3. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Tanshinones have been reported to inhibit the activation of NF-κB, which contributes to their anti-inflammatory and pro-apoptotic effects.[12][15]
Conclusion
While direct pharmacokinetic data for this compound is currently unavailable, the extensive research on related tanshinones provides valuable insights. These compounds generally exhibit poor oral bioavailability, a characteristic that may be shared by this compound. Formulation strategies, such as micronization, have shown promise in enhancing the absorption of tanshinones.[1][7] The primary mechanisms of action for tanshinones involve the modulation of key signaling pathways like PI3K/Akt, MAPK, and NF-κB, which are central to many disease processes. Further research is warranted to elucidate the specific pharmacokinetic profile and mechanisms of action of this compound to fully assess its therapeutic potential.
References
- 1. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylenetanshinquinone | C18H14O3 | CID 105118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tanshinone I, dihydrotanshinone I, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases. Accurate and reliable quantification of this compound in various matrices, including herbal extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed analytical methods, experimental protocols, and performance data for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methods described are based on established protocols for structurally related tanshinones and are adaptable for specific research and development needs.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the quantification of tanshinones.[1][2] HPLC-UV is a robust and widely available method suitable for routine quality control of raw materials and finished products.[1] LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits are required, such as in pharmacokinetic studies.[2][3]
The selection of the analytical method depends on the specific application, the required sensitivity, and the complexity of the sample matrix. Both methods require careful validation to ensure they are fit for their intended purpose.[4]
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a reversed-phase HPLC method for the quantification of this compound. The method is adapted from established protocols for the analysis of major tanshinones like cryptotanshinone (B1669641), tanshinone I, and tanshinone IIA.[1][5]
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol, and water (e.g., 78:22 v/v), often with a small amount of acid like acetic acid (e.g., 0.5%) to improve peak shape.[5][6]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: Based on the UV spectrum of tanshinones, a wavelength of around 270 nm is often optimal.[8]
-
Injection Volume: 10-20 µL.[7]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Herbal Extracts/Formulations: Extract a known amount of the sample with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique. Filter the extract through a 0.45 µm syringe filter before injection.[5]
-
Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a solvent like acetonitrile (B52724), followed by centrifugation. Alternatively, a liquid-liquid extraction can be performed using a solvent such as ethyl acetate.[2] The supernatant is then evaporated to dryness and reconstituted in the mobile phase before injection.
-
4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
Quantitative Data Summary (HPLC-UV)
The following table summarizes typical validation parameters for the HPLC-UV quantification of tanshinones, which can be expected for a validated this compound method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[1][5] |
| Range | 0.1 - 500 µg/mL[5] |
| Accuracy (% Recovery) | 96.2% - 102.5%[1] |
| Precision (% RSD) | < 2%[1] |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte |
| Limit of Quantification (LOQ) | 57.0 - 76.0 ng/mL for similar tanshinones[6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for tanshinones.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (the molecular ion of this compound) and one or more product ions (fragment ions). The specific MRM transitions would need to be optimized for this compound.
-
Internal Standard (IS): A suitable internal standard, structurally similar to the analyte (e.g., another tanshinone not present in the sample or a stable isotope-labeled version), should be used to improve accuracy and precision.[2]
4. Standard and Sample Preparation:
-
Standard and Calibration Curve Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a constant concentration to all standards and samples.
-
Sample Preparation (Biological Matrices): Protein precipitation or liquid-liquid extraction is typically employed.[2][9] Solid-phase extraction (SPE) can also be used for cleaner samples.
Quantitative Data Summary (LC-MS/MS)
The following table summarizes typical validation parameters for the LC-MS/MS quantification of tanshinones in biological matrices.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[2] |
| Range | 1 - 100 ng/mL[2] |
| Accuracy (% Deviation) | Within ±15% (±20% at LLOQ)[2] |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[2] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL[2] |
Visualizations
Experimental Workflows
Caption: General workflow for the quantification of this compound by HPLC-UV.
Caption: General workflow for the quantification of this compound by LC-MS/MS.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Simultaneous determination of cryptotanshinone, tanshinone I and tanshinone IIA in traditional Chinese medicinal preparations containing Radix salvia miltiorrhiza by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of cryptotanshinone and its active metabolite tanshinone IIA in plasma by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of tanshinone IIA tissue distribution in rat by liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. asianpubs.org [asianpubs.org]
- 6. inha.elsevierpure.com [inha.elsevierpure.com]
- 7. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Using Tanshinone Derivatives in Cell Culture Assays
Introduction
Tanshinones, a group of lipophilic diterpenoids isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their potent anti-cancer properties.[1][2][3] These compounds, including Tanshinone I, Tanshinone IIA (Tan IIA), Cryptotanshinone, and Dihydrotanshinone (B163075) I, have been shown to inhibit the proliferation and induce apoptosis in a wide variety of cancer cell lines.[1][4][5][6] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[1][2][7]
This document provides detailed protocols for common cell culture assays to evaluate the efficacy of tanshinone derivatives and presents a summary of their effects on various cancer cell lines.
Data Presentation: In Vitro Anti-Cancer Activity of Tanshinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tanshinone derivatives in different human cancer cell lines. This data is compiled from multiple studies and serves as a reference for determining appropriate concentration ranges for in vitro experiments.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Dihydrotanshinone I | U-2 OS | Osteosarcoma | 24 | 3.83 ± 0.49 | [8] |
| U-2 OS | Osteosarcoma | 48 | 1.99 ± 0.37 | [8] | |
| HeLa | Cervical Cancer | - | 15.48 ± 0.98 | [8] | |
| SHG-44 | Glioma | 24 | ~15.9 | [6] | |
| SHG-44 | Glioma | 48 | ~13.4 | [6] | |
| SHG-44 | Glioma | 72 | ~9.9 | [6] | |
| Tanshinone IIA | MCF-7 | Breast Cancer | 72 | 0.25 mg/ml | [9] |
| MG-63 | Osteosarcoma | 24 | Not specified | [4] | |
| MG-63 | Osteosarcoma | 48 | Not specified | [4] | |
| A549 | Lung Cancer | - | Not specified | [10] | |
| HCT116 | Colon Cancer | - | Not specified | [10] | |
| HeLa | Cervical Cancer | - | Not specified | [10] | |
| Colo320 | Colon Cancer | - | Not specified | [10] | |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | 48 | ~8.5 | [5] |
| DU145 | Prostate Cancer | 48 | ~5.2 | [5] | |
| A2780 | Ovarian Cancer | 24 | 11.39 | [11] | |
| A2780 | Ovarian Cancer | 48 | 8.49 | [11] | |
| 5637 | Bladder Cancer | 24, 48, 72 | Dose-dependent | [12] | |
| T24 | Bladder Cancer | 24, 48, 72 | Dose-dependent | [12] | |
| Tanshinone I | U2OS | Osteosarcoma | - | ~1-1.5 | [13] |
| MOS-J | Osteosarcoma | - | ~1-1.5 | [13] |
Experimental Protocols
Preparation of Tanshinone Derivative Stock Solution
Tanshinones are lipophilic compounds and require an organic solvent for initial dissolution.
Materials:
-
Tanshinone derivative (e.g., Dihydrotanshinone I)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Weigh the desired amount of the tanshinone derivative powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tanshinone derivative stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of the tanshinone derivative from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the tanshinone derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tanshinone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of the tanshinone derivative for the chosen duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the tanshinone derivative.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tanshinone derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells and treat with the tanshinone derivative as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways
Tanshinone derivatives exert their anti-cancer effects by modulating several key signaling pathways, primarily leading to apoptosis. A common mechanism involves the induction of reactive oxygen species (ROS), which triggers both intrinsic and extrinsic apoptotic pathways.[14][15]
Caption: Proposed signaling pathway for tanshinone-induced apoptosis.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvia miltiorrhiza extract dihydrotanshinone induces apoptosis and inhibits proliferation of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms of Tanshinone IIA on the Apoptosis and Arrest of Human Esophageal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Tanshinones-Induced Apoptosis and Autophagy Via Reactive Oxygen Species in Lung Cancer 95D Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Tanshinones (Tan) Extract From Salvia miltiorrhiza Bunge Induces ROS-Dependent Apoptosis in Pancreatic Cancer via AKT Hyperactivation-Mediated FOXO3/SOD2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Novel Compounds: A General Framework
Introduction
These application notes provide a comprehensive framework for conducting in vivo animal studies for a novel investigational compound, with a focus on pharmacokinetic, toxicological, and efficacy evaluations. Due to a lack of specific public data on "Methylenedihydrotanshinquinone" in in vivo animal models, this document outlines generalized protocols and best practices derived from studies on other compounds. Researchers can adapt these methodologies for their specific molecule of interest. The following sections detail experimental designs, data presentation, and visual workflows to guide the preclinical assessment of a new chemical entity.
I. Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below are generalized protocols for oral and intravenous administration in rodents.
Experimental Protocols
1. Animal Models and Care:
-
Species: Sprague-Dawley rats are commonly used for PK studies.[1][2][3][4][5] Mice are also frequently employed in drug discovery.[6]
-
Health Status: Use healthy, adult animals, typically weighing 180-220g.[3]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight before dosing, with free access to water.[3]
2. Dosing and Administration:
-
Oral (p.o.) Administration:
-
Intravenous (i.v.) Administration:
3. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.[3][5]
-
Draw blood from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.[5]
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), to quantify the compound in plasma.[3][7]
-
Method validation should include assessments of linearity, accuracy, precision, recovery, and matrix effect.[3][8]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Compound
| Parameter | Oral (25 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (ng/mL) | 130 ± 25 | - |
| Tmax (h) | 0.75 | - |
| AUC (0-t) (ng·h/mL) | 450 ± 90 | 1540 ± 310 |
| AUC (0-∞) (ng·h/mL) | 465 ± 95 | 1580 ± 320 |
| t1/2 (h) | 1.1 ± 0.5 | 2.9 ± 1.1 |
| Bioavailability (%) | 2.9 | - |
Data are presented as mean ± standard deviation (SD).
Visualization
Caption: Workflow for a typical in vivo pharmacokinetic study.
II. Toxicity Studies
Toxicity studies are crucial for determining the safety profile of a new compound. These can be divided into acute and sub-chronic studies.
Experimental Protocols
1. Acute Oral Toxicity:
-
Guideline: Follow OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Animals: Use female Sprague-Dawley rats.
-
Dosing: Administer the compound in a stepwise procedure with a starting dose (e.g., 300 mg/kg). Observe for mortality and clinical signs of toxicity. Depending on the outcome, dose additional animals at lower or higher fixed dose levels (e.g., 2000 mg/kg).
-
Observation Period: Observe animals for 14 days for signs of toxicity, morbidity, and mortality.
-
Endpoint: Determine the LD50 (median lethal dose) or the acute toxic class.
2. Sub-chronic Oral Toxicity:
-
Guideline: Follow OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).
-
Animals: Use both male and female Sprague-Dawley rats.
-
Dosing: Administer the compound daily via oral gavage for 90 days at three different dose levels (low, medium, and high) and a control group (vehicle only).
-
Observations:
Data Presentation
Table 2: Hypothetical Acute Oral Toxicity Data
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| 300 | 3 | 0/3 | No adverse effects observed |
| 2000 | 3 | 1/3 | Lethargy, piloerection in all; mortality in one |
| 5000 | 3 | 3/3 | Severe tremors, lethargy, mortality in all |
Table 3: Hypothetical Sub-chronic Toxicity Endpoints
| Parameter | Control (Vehicle) | Low Dose (50 mg/kg) | Medium Dose (150 mg/kg) | High Dose (500 mg/kg) |
| Body Weight Change (g) | +120 ± 15 | +115 ± 18 | +90 ± 20 | +60 ± 25** |
| ALT (U/L) | 35 ± 5 | 40 ± 8 | 65 ± 12 | 150 ± 30 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.2 ± 0.3 |
| Liver Weight (g) | 10.2 ± 1.1 | 10.5 ± 1.3 | 12.8 ± 1.5* | 15.5 ± 2.0** |
*p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SD.
III. Efficacy Studies
Efficacy studies are designed to determine if a compound has the desired therapeutic effect in a relevant animal model of a disease.
Experimental Protocol (Generic Anti-inflammatory Model)
1. Animal Model:
-
Model: Carrageenan-induced paw edema in rats, a common model for acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-180g).
2. Experimental Groups:
-
Group 1: Normal Control (no treatment)
-
Group 2: Disease Control (Carrageenan + Vehicle)
-
Group 3: Positive Control (Carrageenan + Indomethacin 10 mg/kg)
-
Group 4-6: Test Compound (Carrageenan + Novel Compound at low, medium, and high doses)
3. Procedure:
-
Administer the vehicle, positive control, or test compound orally one hour before inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
4. Endpoint:
-
Calculate the percentage inhibition of edema for each group compared to the disease control group.
Data Presentation
Table 4: Hypothetical Efficacy in Rat Paw Edema Model
| Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Disease Control | - | 0.85 ± 0.12 | - |
| Positive Control | 10 | 0.32 ± 0.08 | 62.4% |
| Novel Compound (Low) | 25 | 0.65 ± 0.10 | 23.5% |
| Novel Compound (Med) | 50 | 0.45 ± 0.09* | 47.1% |
| Novel Compound (High) | 100 | 0.30 ± 0.07 | 64.7% |
*p < 0.05, *p < 0.01 compared to disease control. Data are presented as mean ± SD.
Visualization
Caption: A hypothetical signaling pathway for an anti-inflammatory compound.
References
- 1. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and metabolism of hydroquinone after intratracheal instillation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and sub-chronic oral toxicity studies of hesperidin isolated from orange peel extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylenedihydrotanshinquinone Delivery Systems
Disclaimer: The following application notes and protocols are based on studies conducted with closely related tanshinone derivatives, such as Tanshinone IIA and Cryptotanshinone. Due to the limited availability of specific data for methylenedihydrotanshinquinone (B1631873), these methodologies should be considered as a starting point and may require optimization for the specific physicochemical properties of this compound.
Introduction
This compound, a derivative of tanshinone, belongs to a class of bioactive compounds isolated from the roots of Salvia miltiorrhiza (Danshen). Tanshinones have demonstrated significant potential in cancer therapy due to their ability to modulate various signaling pathways involved in tumor progression.[1][2][3][4][5] However, their clinical application is often hampered by poor water solubility and low bioavailability.[6][7] To overcome these limitations, various drug delivery systems have been developed for tanshinone derivatives, primarily focusing on nanoparticle and liposomal formulations. These systems aim to enhance solubility, improve pharmacokinetic profiles, and increase therapeutic efficacy.
This document provides detailed application notes and experimental protocols for the preparation and characterization of potential delivery systems for this compound, based on established methods for other tanshinones.
Application Note 1: Solid Dispersion Nanoparticles for Enhanced Oral Bioavailability
Solid dispersion of this compound with silica (B1680970) nanoparticles can significantly improve its dissolution rate and oral bioavailability. This approach involves dissolving the drug and carrier in a common solvent followed by solvent evaporation, resulting in a solid dispersion where the drug is molecularly dispersed or in an amorphous state.
Data Presentation: Tanshinone IIA Solid Dispersions with Silica Nanoparticles
| Formulation (Drug:Carrier Ratio) | Mean Particle Size (nm) | Dissolution (%) after 60 min | In Vivo Bioavailability Enhancement (Fold Increase) | Reference |
| Pure Tanshinone IIA | > 1000 | < 10 | - | [1][5] |
| 1:1 | Not Reported | ~50 | Not Reported | [1][5] |
| 1:3 | Not Reported | ~80 | Not Reported | [1][5] |
| 1:5 | ~50 (primary particles) | ~92 | 1.27 | [1][5] |
| 1:7 | Not Reported | ~92 | Not Reported | [1][5] |
Experimental Workflow: Solid Dispersion Preparation
Caption: Workflow for preparing solid dispersion nanoparticles.
Experimental Protocol: Preparation of Solid Dispersions with Silica Nanoparticles[1][5]
Materials:
-
This compound
-
Silica nanoparticles (e.g., Aerosil® 200)
-
Ethanol (99.9%)
-
Spray dryer
Procedure:
-
Dissolution: Dissolve this compound in ethanol.
-
Suspension: Suspend silica nanoparticles in the ethanolic drug solution at a desired drug-to-carrier weight ratio (e.g., 1:5).
-
Ultrasonication: Ultrasonicate the suspension for 15 minutes to ensure homogeneity.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to 75°C and the outlet temperature to 38°C.
-
Feed the suspension into the spray dryer at a rate of 8 mL/minute.
-
-
Collection: Collect the resulting solid dispersion powder.
-
Characterization:
-
Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM).
-
Physical State: Characterize using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
-
In Vitro Dissolution: Perform dissolution studies in a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8) to assess the drug release profile.
-
In Vivo Pharmacokinetics: Conduct animal studies to evaluate the oral bioavailability compared to the free drug.
-
Application Note 2: Liposomal Formulations for Parenteral and Targeted Delivery
Liposomes are versatile lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, like this compound. They can improve drug solubility, prolong circulation time, and be functionalized for targeted delivery to tumor tissues.
Data Presentation: Tanshinone Derivative Liposomal Formulations
| Formulation | Lipids | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Acetyltanshinone IIA Liposomes | PC3, DSPE-PEG, Cholesterol | Reverse-Evaporation | 188.5 | -31.0 | Not Reported | 12.35 | [3] |
| Tanshinone IIA Liposomes | Soy Lecithin (B1663433), Cholesterol | Thin-Film Dispersion | 150.67 ± 27.23 | -8.73 ± 2.28 | 70.32 ± 4.04 | 15.63 | [4] |
Experimental Workflow: Liposome (B1194612) Preparation via Thin-Film Hydration
Caption: Workflow for preparing liposomes by thin-film hydration.
Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration[4]
Materials:
-
This compound
-
Soy lecithin (or other phospholipids (B1166683) like DPPC, DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Ultrasonic cell disruptor (probe sonicator) or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 0.45 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soy lecithin, and cholesterol in chloroform in a round-bottom flask. A common molar ratio is lecithin:cholesterol of 4:1.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension using a probe sonicator on ice or a bath sonicator.
-
-
Extrusion:
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 0.45 µm) using a lipid extruder.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%): Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography. Quantify the encapsulated drug using a validated analytical method (e.g., HPLC).
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid and drug) x 100
-
-
In Vitro Drug Release: Perform dialysis-based methods to study the release kinetics of the drug from the liposomes.
-
Signaling Pathways Modulated by Tanshinone Derivatives
Tanshinones exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways identified include the PI3K/Akt/mTOR, JAK/STAT, and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Tanshinones have been shown to inhibit this pathway at multiple points.
Caption: Tanshinones inhibit the PI3K/Akt/mTOR signaling pathway.
Tanshinone IIA has been reported to suppress the PI3K/Akt/mTOR signaling pathway by downregulating the expression of receptor tyrosine kinases like EGFR and IGFR.[3][5] This leads to reduced cell proliferation and induction of apoptosis in various cancer cell lines.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling and is involved in cell proliferation, differentiation, and apoptosis. Constitutive activation of this pathway is linked to tumorigenesis.
Caption: Tanshinones inhibit the JAK/STAT signaling pathway.
Cryptotanshinone has been shown to inhibit the STAT3 signaling pathway, a key component of the JAK/STAT cascade, leading to the suppression of cancer progression.[1]
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers, contributing to resistance to apoptosis.
Caption: Tanshinones inhibit the NF-κB signaling pathway.
Tanshinone IIA has been demonstrated to suppress the NF-κB signaling pathway, which contributes to its pro-apoptotic effects in cancer cells.[5]
References
- 1. Methylseleninic Acid Suppresses Breast Cancer Growth via the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Methylenedihydrotanshinquinone: A Guide to In Vitro Testing Protocols
For Immediate Release
Shanghai, China – December 7, 2025 – For researchers, scientists, and professionals in drug development, understanding the bioactivity of novel compounds is paramount. Methylenedihydrotanshinquinone, a derivative of tanshinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for testing the anticancer and anti-inflammatory bioactivity of this compound, complete with data presentation guidelines and visualizations of key signaling pathways.
Anticancer Bioactivity Protocols
This compound is reported to possess cytotoxic activity. The following protocols are designed to quantify its anticancer effects and elucidate the underlying mechanisms.
Quantitative Analysis of Cytotoxicity
While specific IC50 values for this compound are not widely published, the following table presents representative data for related tanshinone compounds to illustrate the expected potency against various cancer cell lines. Researchers should generate specific data for this compound using the protocols outlined below.
Table 1: Representative Cytotoxic Activity of Tanshinone Derivatives
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time (h) |
| Tanshinone Derivative 1 | HL-60 | Human Leukemia | 1.8 | 72 |
| HCT-8 | Human Colon Cancer | 3.9 | 72 | |
| SF-295 | Human Glioblastoma | 4.9 | 72 | |
| MDA-MB-435 | Human Melanoma | 3.8 | 72 | |
| OVCAR-3 | Human Ovarian Cancer | 4.1 | 72 | |
| Tanshinone Derivative 2 | HL-60 | Human Leukemia | 1.2 | 72 |
| HCT-8 | Human Colon Cancer | 2.6 | 72 | |
| SF-295 | Human Glioblastoma | 3.2 | 72 | |
| MDA-MB-435 | Human Melanoma | 2.9 | 72 | |
| OVCAR-3 | Human Ovarian Cancer | 3.5 | 72 |
Note: Data presented is for related tanshinone compounds and should be used for reference only. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols: Anticancer Activity
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Workflow for Anticancer Bioactivity Testing
Caption: Workflow for assessing the anticancer activity of this compound.
Anti-inflammatory Bioactivity Protocols
This compound has been shown to exhibit anti-inflammatory effects by inhibiting the expression of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[1][2] The following protocols are designed to assess these anti-inflammatory properties.
Quantitative Analysis of Anti-inflammatory Activity
Experimental Protocols: Anti-inflammatory Activity
1. Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the production of nitrite, a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
LPS (from E. coli)
-
This compound
-
Griess Reagent
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
-
2. Western Blot Analysis of Pro-inflammatory Proteins
This technique is used to detect the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB p65 and phosphorylated IκBα.
-
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
-
-
Protocol:
-
Treat cells as described in the Griess Assay protocol.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Signaling Pathway Analysis
The bioactivity of tanshinone derivatives is often attributed to their modulation of key cellular signaling pathways. Based on studies of related compounds, the NF-κB and JAK/STAT pathways are likely targets for this compound. A closely related compound, Dihydrotanshinone I, has been shown to inhibit the NF-κB signaling pathway.[3]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in both cancer and inflammation.
Caption: Postulated inhibition of the JAK/STAT signaling pathway by this compound.
These protocols and conceptual frameworks provide a solid foundation for the systematic evaluation of this compound's bioactivity. Further research is warranted to fully characterize its therapeutic potential.
References
Application Notes and Protocols for Molecular Docking Studies of Tanshinone Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Application of Molecular Docking Studies to Investigate the Bioactivity of Methylenedihydrotanshinquinone (B1631873) and Related Tanshinone Derivatives.
Introduction
Tanshinones, a group of abietane (B96969) diterpenes isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and cardioprotective effects.[1] this compound is a derivative within this class. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for identifying potential molecular targets and elucidating the mechanism of action of bioactive compounds. These notes provide a comprehensive overview and standardized protocols for conducting molecular docking studies on tanshinone derivatives to explore their therapeutic potential.
Quantitative Data Summary
Molecular docking simulations provide quantitative estimates of the binding affinity between a ligand and a protein, typically expressed as a binding energy or docking score. Lower binding energies indicate a more stable protein-ligand complex. The following table summarizes representative binding energies of Tanshinone IIA with key protein targets implicated in inflammation and cancer, as identified through network pharmacology and molecular docking studies.[2]
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Biological Process |
| Heat Shock Protein 90 alpha (HSP90AA1) | e.g., 2CG9 | Tanshinone IIA | < -5.0 | Cancer, Inflammation |
| Tyrosine-protein phosphatase non-receptor type 11 (PTPN11) | e.g., 2SHP | Tanshinone IIA | < -5.0 | Cancer, Inflammation |
| Carbonic Anhydrase 2 (CA2) | e.g., 2CBE | Tanshinone IIA | < -5.0 | Various physiological processes |
| Cyclooxygenase-2 (COX-2) | e.g., 5IKQ | Tanshinone IIA | Not specified | Inflammation |
| 5-Lipoxygenase (5-LO) | e.g., 3V99 | Tanshinone IIA | Not specified | Inflammation |
| Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) | e.g., 4BPM | Tanshinone IIA | Not specified | Inflammation |
| Platelet-activating factor receptor (PAFR) | e.g., 5ZKQ | Tanshinone IIA | Not specified | Inflammation |
Note: Specific binding energy values can vary depending on the docking software and parameters used. The values presented are indicative of favorable binding interactions.[2]
One experimental value found for this compound is an IC50 of 29000 nM for the inhibition of superoxide (B77818) production in human neutrophils.
Experimental Protocols
This section outlines a detailed protocol for performing molecular docking studies with a tanshinone derivative, using AutoDock Vina as an example software.
Protocol: Molecular Docking of a Tanshinone Derivative
Objective: To predict the binding mode and estimate the binding affinity of a tanshinone derivative to a target protein.
Materials:
-
Software:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or other molecular visualization software
-
Open Babel (optional, for file format conversion)
-
-
Input Files:
-
3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
3D structure of the tanshinone derivative (ligand) in SDF or MOL2 format.
-
Methodology:
-
Protein Preparation: a. Load the protein PDB file into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands or ions not essential for the interaction. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared protein in PDBQT format.
-
Ligand Preparation: a. Load the ligand file into AutoDock Tools. b. Detect the root of the ligand and define the number of rotatable bonds (torsions). c. Save the prepared ligand in PDBQT format.
-
Grid Box Generation: a. In AutoDock Tools, define a grid box that encompasses the active site of the protein. The active site can be identified from the position of a co-crystallized ligand or from literature reports. b. Set the grid box dimensions (e.g., 60 x 60 x 60 points) and spacing (e.g., 1.0 Å). c. Save the grid parameter file.
-
Docking Simulation: a. Open a terminal or command prompt. b. Execute AutoDock Vina using a command that specifies the paths to the prepared protein, ligand, grid configuration file, and the desired output file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out results.pdbqt --log log.txt c. The exhaustiveness parameter can be adjusted to control the thoroughness of the search (default is 8).
-
Analysis of Results: a. AutoDock Vina will generate an output PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their predicted binding affinities (in kcal/mol). b. Visualize the docking results by loading the protein and the output ligand poses into PyMOL. c. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked ligand pose and the amino acid residues in the protein's binding site.
Visualizations
Signaling Pathways
Tanshinone derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate the potential points of intervention for these compounds.
Caption: Putative inhibition of the NF-κB signaling pathway by tanshinone derivatives.
Caption: Potential inhibitory effect of tanshinones on the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: General workflow for a molecular docking study of a tanshinone derivative.
Conclusion
Molecular docking is a valuable in silico tool for predicting the interactions between tanshinone derivatives and potential protein targets. The protocols and data presented here, based on studies of related tanshinone compounds, provide a solid foundation for researchers to investigate the mechanism of action of this compound and other novel derivatives. By combining these computational approaches with experimental validation, a deeper understanding of the therapeutic potential of this important class of natural products can be achieved.
References
Application of Methylenedioxy-Containing Quinoline Derivatives in Cancer Research
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the anticancer properties of tanshinone-like compounds, with a specific focus on a synthetic derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (compound 12e). While the term "Methylenedihydrotanshinquinone" does not correspond to a standardly recognized compound in the scientific literature, it is likely that it refers to a tanshinone derivative incorporating a methylenedioxy functional group. Compound 12e serves as a prime example of such a molecule, demonstrating potent cytotoxic effects against various cancer cell lines.[1][2] This document will detail its mechanism of action, provide quantitative data on its efficacy, and outline protocols for its investigation in a laboratory setting.
Tanshinones, the primary lipophilic bioactive components isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), have been extensively studied for their diverse pharmacological activities, including significant anticancer effects.[3][4] These natural products and their synthetic derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis and autophagy, and modulate key signaling pathways.[5][6][7]
Mechanism of Action
The anticancer activity of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) and related tanshinone derivatives is multifaceted, primarily culminating in the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis:
Compound 12e has been demonstrated to be a potent inducer of apoptosis.[1][2] This programmed cell death is initiated through the intrinsic mitochondrial pathway. Key molecular events include:
-
Upregulation of p53 and Bax: Treatment with compound 12e leads to an increase in the protein levels of the tumor suppressor p53 and the pro-apoptotic protein Bax.
-
Downregulation of Bcl-2: Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3, the primary executioner caspase of apoptosis.[2]
Cell Cycle Arrest:
In addition to inducing apoptosis, compound 12e has been shown to cause cell cycle arrest at the G2/M phase.[1][2] This is achieved through the downregulation of key cell cycle regulatory proteins, cyclin B1 and cdk1, which are essential for the G2 to M phase transition.
Signaling Pathways
The anticancer effects of tanshinone derivatives, including those with a methylenedioxy group, are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer. While the specific pathways affected by compound 12e are still under investigation, the broader class of tanshinones is known to influence the following:
-
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several tanshinones have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Tanshinone IIA has been reported to modulate MAPK signaling.[8]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Cryptotanshinone has been found to suppress STAT3 signaling.
The diagram below illustrates the proposed apoptotic pathway induced by 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e).
Caption: Proposed apoptotic pathway of compound 12e.
Quantitative Data
The cytotoxic potential of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) and other tanshinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The tables below summarize the reported IC50 values for compound 12e and related tanshinones against various cancer cell lines.
Table 1: Cytotoxicity of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | < 1 | [2] |
| H460 | Non-small Cell Lung Cancer | < 1 | [2] |
| OVCAR-3 | Ovarian Cancer | Not specified | [1] |
| SK-OV-3 | Ovarian Cancer | Not specified | [1] |
Table 2: Cytotoxicity of Other Tanshinone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone I | Various | Colon, Stomach, Breast, etc. | Sub-µM to high µM | [3] |
| Tanshinone IIA | Various | Lung, Breast, Liver, etc. | Varies | [5][7] |
| Cryptotanshinone | Various | Cervical, Melanoma, etc. | Varies | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of methylenedioxy-containing quinoline (B57606) derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Early apoptotic cells translocate phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate the trypsin.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Fixation: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
The following diagram outlines the general experimental workflow for evaluating the anticancer activity of a novel compound.
Caption: Workflow for anticancer drug screening.
References
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 7. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 8. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolution of Methylenedihydrotanshinquinone for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a derivative of tanshinone, is a lipophilic compound with significant potential in various therapeutic areas. However, its poor aqueous solubility presents a considerable challenge for in vitro and in vivo experimental design. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for use in preclinical research, ensuring reliable and reproducible results. These guidelines cover solvent selection, stock solution preparation, and the formulation of vehicles for both cell-based assays and animal studies.
Physicochemical Properties and Solubility Profile
This compound is characterized by its hydrophobic nature, rendering it practically insoluble in water. Its dissolution is achievable in a range of organic solvents. The choice of solvent is critical and depends on the specific experimental requirements, such as the biological system under investigation and the desired final concentration.
Table 1: Solubility of Tanshinone Analogs in Common Laboratory Solvents
| Solvent | Classification | Suitability for In Vitro Assays | Suitability for In Vivo Administration | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | Limited (potential for toxicity at higher concentrations) | Recommended for preparing high-concentration stock solutions for in vitro studies.[1][2] |
| Ethanol (EtOH) | Polar protic | Moderate | Limited (often used in co-solvent systems) | Can be used for initial dissolution before dilution in aqueous media.[3] |
| Methanol (MeOH) | Polar protic | Moderate | Not Recommended (toxic) | Primarily used for analytical purposes. |
| Chloroform | Nonpolar | Not Recommended (toxic) | Not Recommended (toxic) | Useful for extraction and purification but not for biological experiments. |
| Polyethylene Glycol (PEG) | Polymer | High | High (e.g., PEG 400) | A common vehicle for in vivo studies, enhancing solubility and bioavailability.[1] |
| Propylene Glycol (PG) | Dihydroxy alcohol | High | High | Another widely used vehicle in preclinical in vivo experiments.[1] |
| Corn Oil/Sesame Oil | Lipid | Not Applicable | High | Suitable for oral or intraperitoneal administration of highly lipophilic compounds.[1] |
Experimental Protocols
Protocol for Preparing a Stock Solution for In Vitro Assays
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out X mg of the compound (where X is the molecular weight of this compound in g/mol multiplied by 0.01).
-
Adding the Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Final Concentration: When diluting the DMSO stock solution into an aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a level that affects cell viability (typically <0.5%).[1]
Protocol for Preparing a Vehicle for In Vivo Administration
The selection of an appropriate vehicle for in vivo studies is critical to ensure the bioavailability of the compound while minimizing toxicity. A common approach for lipophilic compounds is the use of a co-solvent system or an oil-based suspension.
Example Vehicle: PEG 400, Propylene Glycol, and Saline
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Dissolution: Dissolve the accurately weighed this compound in a mixture of PEG 400 and Propylene Glycol. A common starting ratio is 1:1 (v/v). The volume of the co-solvent mixture should be kept to a minimum.
-
Solubilization: Vortex the mixture thoroughly. If the compound does not fully dissolve, gentle heating or sonication can be applied.
-
Dilution with Saline: Gradually add sterile saline to the dissolved compound solution while continuously vortexing to form a stable and clear solution or a fine suspension. The final concentration of the organic co-solvents should be minimized to reduce potential toxicity.
-
Final Formulation: The final formulation should be visually inspected for any precipitation before administration. The exact ratio of PEG 400, PG, and saline should be optimized based on the desired dose and route of administration.
Signaling Pathway Analysis
Tanshinones, including their derivatives, have been shown to exert their biological effects through the modulation of various signaling pathways. A key pathway implicated in the action of related compounds like Tanshinone I is the PI3K/Akt/mTOR pathway , which is central to cell proliferation, survival, and metabolism.[4][5]
Caption: PI3K/Akt/mTOR signaling pathway and putative inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for screening the effects of this compound on cancer cells.
References
Methylenedihydrotanshinquinone: Uncharted Territory for a Molecular Probe
Despite a comprehensive search of available scientific literature and resources, there is currently no specific information to support the use of Methylenedihydrotanshinquinone as a molecular probe. Extensive inquiries into its fluorescence properties, biological targets, and established experimental protocols have yielded no concrete results. This suggests that its application in this capacity is either not yet explored or documented in publicly accessible databases.
The initial aim was to develop detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a molecular probe. This would have included a summary of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways and workflows. However, the foundational information required to construct such a resource is not available in the current body of scientific literature.
Further investigation into related compounds and general methodologies for molecular probes did not provide any specific links back to this compound. Therefore, the creation of the requested detailed application notes, protocols, data tables, and diagrams is not feasible at this time due to the absence of primary research and established applications in this specific context.
Researchers interested in the potential of this compound as a molecular probe would need to undertake foundational research to:
-
Characterize its fundamental physicochemical properties, including its fluorescence excitation and emission spectra.
-
Identify its specific biological targets and mechanism of action within cellular systems.
-
Develop and validate protocols for its use in various experimental settings, such as fluorescence microscopy, flow cytometry, and Western blotting.
Until such primary research is conducted and published, the utility of this compound as a molecular probe remains a matter of speculation. The scientific community awaits foundational studies to unlock any potential it may hold in this regard.
"techniques for isolating Methylenedihydrotanshinquinone from natural sources"
For Immediate Release
This document provides detailed application notes and protocols for the isolation of Methylenedihydrotanshinquinone from its primary natural source, the dried roots of Salvia miltiorrhiza Bunge (Danshen). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
This compound is a bioactive diterpenoid compound that, along with other tanshinones, contributes to the therapeutic effects of Danshen, a herb widely used in traditional Chinese medicine for treating cardiovascular diseases.[1][2] The protocols outlined below cover various extraction and purification techniques, including conventional solvent extraction, macroporous resin chromatography, and advanced methods such as high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC).
I. Overview of Isolation Strategies
The isolation of this compound from Salvia miltiorrhiza is a multi-step process that begins with the extraction of lipophilic compounds from the dried root material. The crude extract, containing a mixture of tanshinones and other constituents, is then subjected to one or more chromatographic purification steps to isolate the target compound to a high degree of purity.
Caption: General workflow for the isolation of this compound.
II. Data Presentation: Quantitative Analysis of Isolation Methods
The following tables summarize quantitative data from various studies on the extraction and purification of tanshinones, providing a comparative overview of the efficiency of different methods.
Table 1: Comparison of Extraction Methods for Tanshinones
| Extraction Method | Solvent | Key Parameters | Total Tanshinone Yield/Content | Reference |
| Reflux Extraction | 70% Ethanol | 8 times volume, 2 hours/extraction | Optimized extraction condition | [3] |
| Reflux Extraction | Ethyl Acetate (B1210297) | Not specified | Not specified | [4] |
| Ultrasonic-Assisted Extraction (UAE) | Not specified | Shorter production cycle, avoids heating | Higher efficiency than traditional methods | [1] |
| Supercritical CO2 Fluid Extraction (SFE) | CO2 with 95% Ethanol modifier (5%) | 40 MPa, 60°C, 60 min | Complete extraction | [5] |
| Cloud Point Extraction (CPE) | Water with 3% (w/v) lecithin | 20 mL solvent/g sample, 2% (w/v) NaCl, pH 6, 25°C | Improved efficiency over water extraction | [6] |
Table 2: Purification of Tanshinones Using High-Speed Counter-Current Chromatography (HSCCC)
| Two-Phase Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Compound Isolated | Yield (from crude extract) | Purity | Reference |
| n-hexane-ethanol-water (10:5.5:4.5 and 10:7:3) | Not specified | Not specified | Methylenetanshiquinone | Not specified | 88.1% | Not specified |
| Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | Upper phase | Lower phase | Dihydrotanshinone I | 8.2 mg (from 400 mg) | 97.6% | [4] |
| Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | Upper phase | Lower phase | Cryptotanshinone | 26.3 mg (from 400 mg) | 99.0% | [4] |
| Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | Upper phase | Lower phase | Tanshinone I | 16.2 mg (from 400 mg) | 99.1% | [4] |
| Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | Upper phase | Lower phase | Tanshinone IIA | 68.8 mg (from 400 mg) | 99.3% | [4] |
| Hexane-ethyl acetate-ethanol-water (8:2:7:3) | Not specified | Not specified | Tanshinone I | Not specified | >94% | [7] |
| Hexane-ethyl acetate-ethanol-water (8:2:7:3) | Not specified | Not specified | Tanshinone IIA | Not specified | >98% | [7] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation of this compound.
Protocol 1: Extraction of Tanshinones from Salvia miltiorrhiza
This protocol describes a standard reflux extraction method.
1. Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethyl acetate (analytical grade)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
2. Procedure:
-
Weigh 100 g of powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.
-
Add 800 mL of ethyl acetate to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of ethyl acetate.
-
Maintain the reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction on the residue with an additional 600 mL of ethyl acetate to maximize the yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Preliminary Purification using Macroporous Resin Chromatography
This protocol is for the initial enrichment of tanshinones from the crude extract.
1. Materials and Equipment:
-
Crude tanshinone extract
-
D101 macroporous adsorption resin
-
Glass chromatography column
-
Ethanol (various concentrations: 0%, 45%, 90%)
-
Deionized water
-
Peristaltic pump (optional)
-
Fraction collector (optional)
2. Procedure:
-
Resin Activation: Pre-treat the D101 macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the effluent is clear.
-
Column Packing: Pack the activated resin into a glass column.
-
Equilibration: Equilibrate the column by passing deionized water through it.
-
Sample Loading: Dissolve the crude extract in a small amount of ethanol and load it onto the column.
-
Elution:
-
Wash the column with deionized water (0% ethanol) to remove water-soluble impurities.
-
Elute with 45% ethanol to remove moderately polar compounds.
-
Elute the tanshinone-rich fraction with 90% ethanol.[4]
-
-
Fraction Collection and Analysis: Collect the 90% ethanol fraction and concentrate it. The total tanshinone content in this fraction can be over 97%.[4]
Caption: Workflow for preliminary purification with macroporous resin.
Protocol 3: High-Purity Isolation by High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the separation of individual tanshinones, including this compound, from the enriched fraction.
1. Materials and Equipment:
-
Partially purified tanshinone fraction
-
HSCCC instrument
-
Solvents for the two-phase system (e.g., n-hexane, ethanol, water)
-
HPLC system for purity analysis
2. Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system. For the isolation of this compound, a system composed of n-hexane-ethanol-water (10:5.5:4.5, v/v) followed by a stepwise elution with n-hexane-ethanol-water (10:7:3, v/v) has been reported.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase.
-
Set the rotation speed and column temperature.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve a known amount of the partially purified extract (e.g., 300 mg) in a small volume of the solvent system and inject it into the HSCCC.
-
Elution and Fraction Collection: Perform the elution, collecting fractions at regular intervals. A stepwise elution can be employed to separate compounds with different polarities.
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound at the desired purity.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol provides a general framework for the final purification of this compound. The specific conditions will need to be optimized.
1. Materials and Equipment:
-
Partially purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Fraction collector
2. Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other components. A reversed-phase C18 column is commonly used for tanshinones.[3]
-
Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the enriched fraction in a suitable solvent, ensuring it is filtered before injection.
-
Purification:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample onto the column.
-
Run the preparative HPLC method, monitoring the separation with the detector.
-
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.
-
Purity Confirmation and Solvent Removal:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Combine the pure fractions and remove the solvent under vacuum to yield the purified this compound.
-
Caption: General workflow for purification by preparative HPLC.
IV. Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful isolation of this compound from Salvia miltiorrhiza. The choice of methodology will depend on the desired scale of purification, available equipment, and required final purity. For high-purity isolation, a combination of preliminary purification with macroporous resin followed by either HSCCC or preparative HPLC is recommended. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions to achieve the best results.
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. Research progress in the quality evaluation of Salvia miltiorrhiza based on the association of ‘morphological features — functional substances — pharmacological action — clinical efficacy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Extraction of Tanshinones from Salvia miltiorrhiza Using Natural-Surfactant-Based Cloud Point Extraction [mdpi.com]
- 7. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Methylenedihydrotanshinquinone stability and degradation issues"
Technical Support Center: Methylenedihydrotanshinquinone (B1631873)
Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in effectively working with this compound.
Disclaimer: Specific stability data for this compound is limited in published literature. The information provided is largely based on studies of structurally related tanshinones, such as Tanshinone IIA and Dihydrotanshinone (B163075). These guidelines should be adapted and verified for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at temperatures below -15°C in a tightly sealed container, protected from light.[1] For short-term storage or solutions, refrigeration (2-8°C) is recommended, although stability in solution is limited.
Q2: What are the main factors that cause degradation of this compound?
Based on data from related tanshinones, the primary factors causing degradation are exposure to high temperatures and light.[2][3] The dihydro- nature of the quinone structure also suggests a susceptibility to oxidation, which can be accelerated by certain solvents, pH conditions, and exposure to air. Studies on dihydrotanshinone show it can be readily converted to other tanshinones in solution.[4]
Q3: Which solvents should I use to prepare solutions?
While solvents like dimethylsulfoxide (DMSO) are common for initial solubilization, studies on related compounds like dihydrotanshinone have shown that concentrations can decrease rapidly in DMSO due to conversion to other forms.[4] It is crucial to prepare solutions fresh and use them immediately. If storage is necessary, perform a preliminary stability test in your chosen solvent system under intended storage conditions. For aqueous solutions, be aware that stability is often poor, with concentrations of all tanshinones decreasing significantly after 24 hours.[4]
Q4: How can I monitor the stability of my this compound sample?
The most common method for monitoring stability is High-Performance Liquid Chromatography (HPLC) with UV-Vis or DAD detection.[2] A stability-indicating HPLC method should be used, which is capable of separating the intact parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Troubleshooting Guide
Issue 1: Rapid loss of compound in solution, even when stored at 4°C.
-
Possible Cause 1: Oxidation. The dihydrotanshinone core is susceptible to oxidation, which can be catalyzed by air, light, or impurities in the solvent.
-
Solution:
-
Prepare solutions using de-gassed solvents (e.g., sparged with nitrogen or argon).
-
Store solutions under an inert atmosphere (e.g., in vials purged with nitrogen).
-
Work in low-light conditions or use amber vials to minimize photo-oxidation.
-
Always prepare solutions fresh before an experiment.
-
-
-
Possible Cause 2: pH-mediated Degradation. The stability of the compound may be highly dependent on the pH of the medium.
-
Solution:
-
Determine the pH of your solvent or buffer system.
-
Conduct a preliminary experiment to assess stability across a relevant pH range (e.g., pH 3, 7, 9) to identify the optimal pH for your application.
-
-
-
Troubleshooting Workflow:
Troubleshooting workflow for compound degradation in solution.
Issue 2: Appearance of unknown peaks in HPLC chromatogram during analysis.
-
Possible Cause: On-column or in-sampler degradation. The analytical conditions themselves (e.g., mobile phase pH, temperature) may be causing the compound to degrade.
-
Solution:
-
Lower the temperature of the autosampler (e.g., to 4°C).
-
Evaluate the effect of mobile phase pH on stability. A buffered mobile phase at a slightly acidic pH may improve stability for some compounds.
-
Minimize the time the sample spends in the autosampler before injection.
-
-
Stability Data (Based on Tanshinone IIA)
The degradation of the related compound, Tanshinone IIA, has been shown to follow pseudo-first-order kinetics.[2][3] The following table summarizes its stability under different stress conditions, which can serve as a proxy for designing studies for this compound.
| Stress Condition | Observation | Implication for this compound |
| High Temperature | Significant degradation occurs at elevated temperatures. The activation energy for Tanshinone IIA degradation was found to be 82.74 kJ/mol.[2][3] | Avoid heating solutions. Store stock at <-15°C and solutions at 2-8°C.[1] |
| Light Exposure | Tanshinone IIA is unstable and prone to degradation under light.[2][3] | All handling, storage, and experiments should be conducted with protection from light using amber glassware or foil wrapping. |
| pH Variation | Stability is influenced by pH.[2] | The optimal pH for stability should be determined experimentally. Buffering solutions is recommended for consistent results. |
| Aqueous Solution | Concentrations of various tanshinones, including dihydrotanshinone, decrease after 24 hours in aqueous solutions.[4] | Use aqueous solutions immediately after preparation. Avoid long-term storage in aqueous media. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include an unstressed control sample stored at -20°C.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. (Base degradation is often faster).
-
Oxidation: Mix with 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Stress: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²) in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze immediately by a stability-indicating HPLC-UV method.
-
Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control. Identify major degradation products.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general method template; optimization is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan using a DAD detector; select an optimal wavelength (e.g., ~270 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visual Guides
References
- 1. biosynth.com [biosynth.com]
- 2. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Solubility of Methylenedihydrotanshinquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Methylenedihydrotanshinquinone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of tanshinones, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza.[1] Like other tanshinones, it is a lipophilic molecule, which results in poor water solubility.[2][3] This low aqueous solubility can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies, as dissolution is often the rate-limiting step for absorption.[4]
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
There are several established techniques to enhance the solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size to the micro or nano level increases the surface area-to-volume ratio, which can improve the dissolution rate.[5] This includes techniques like micronization and nanosuspension.
-
Modification of Crystal Habit: Converting the crystalline form to a more soluble amorphous form can enhance solubility.[1]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the molecular level can improve wettability and dissolution.[6]
-
-
Chemical Modifications: These strategies involve altering the chemical structure or forming complexes to increase aqueous solubility. Common methods include:
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can encapsulate the hydrophobic drug and increase its apparent solubility.
-
Use of Co-solvents: Blending water with a miscible organic solvent in which the drug is more soluble can enhance overall solubility.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the proportion of the more soluble ionized form.
-
-
Formulation-Based Approaches:
-
Liposomes and Lipid-Based Formulations: Encapsulating the drug within lipid bilayers can improve its dispersion in aqueous media.[8]
-
Q3: Are there specific methods that have been successful for compounds similar to this compound?
Yes, studies on structurally related tanshinones, such as Tanshinone IIA and Cryptotanshinone, have demonstrated significant solubility and bioavailability enhancement with the following methods:
-
Solid Dispersions: Using carriers like povidone K-30 (PVP K-30) or poloxamer 407 has been shown to increase the solubility and dissolution rate of tanshinones.[6]
-
Cyclodextrin (B1172386) Complexation: The use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to increase the aqueous solubility of Tanshinone IIA by 17-fold.
-
Lipid Nanocapsules: Formulating Tanshinone IIA into lipid nanocapsules has resulted in a 3.6-fold increase in oral bioavailability.
Given the structural similarities, these methods are highly promising for overcoming the solubility challenges of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments aimed at improving the solubility of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in solid dispersion. | - Poor miscibility between the drug and the carrier.- Drug crystallization during solvent evaporation or cooling. | - Screen different carriers (e.g., PVP K-30, Poloxamer 407, Soluplus®) to find one with better miscibility.- Optimize the drug-to-carrier ratio.- Employ rapid solvent evaporation or quench cooling to trap the drug in an amorphous state. |
| Precipitation of the compound from a co-solvent system upon dilution with aqueous media. | - The concentration of the organic co-solvent falls below the level required to maintain solubility. | - Increase the initial concentration of the co-solvent.- Use a surfactant or a polymeric precipitation inhibitor to stabilize the supersaturated solution.- Explore the use of self-emulsifying drug delivery systems (SEDDS). |
| Instability of nanosuspension (particle aggregation or crystal growth). | - Insufficient stabilizer concentration.- Inappropriate choice of stabilizer.- Ostwald ripening. | - Increase the concentration of the stabilizer (e.g., Poloxamer 188, Tween 80).- Use a combination of steric and electrostatic stabilizers.- Optimize the homogenization or milling process to achieve a narrow particle size distribution. |
| Low encapsulation efficiency in liposomes. | - Poor affinity of the drug for the lipid bilayer.- Suboptimal liposome (B1194612) preparation method. | - Modify the lipid composition of the liposomes (e.g., adjust cholesterol content, use different phospholipids).- Optimize the drug-to-lipid ratio.- Try different preparation techniques (e.g., thin-film hydration, ethanol (B145695) injection, microfluidics). |
| Inconsistent results in cyclodextrin complexation studies. | - Incomplete complex formation.- Inaccurate determination of stoichiometry. | - Ensure adequate mixing and equilibration time during complex preparation.- Use analytical techniques like Job's plot, NMR, or isothermal titration calorimetry to determine the optimal drug-cyclodextrin molar ratio.- Consider using more soluble cyclodextrin derivatives like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD). |
Data Presentation: Solubility Enhancement of Tanshinone Derivatives
The following tables summarize quantitative data from studies on improving the solubility and bioavailability of tanshinone derivatives, which can serve as a reference for expected improvements for this compound.
Table 1: Solubility Enhancement of Tanshinone IIA
| Formulation | Method | Carrier/Excipient | Fold Increase in Aqueous Solubility | Reference |
| Inclusion Complex | Co-evaporation | 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 17 |
Table 2: Bioavailability Enhancement of Tanshinones
| Compound | Formulation | Method | Carrier/Excipient | Fold Increase in Bioavailability (AUC) | Reference |
| Tanshinone IIA | Lipid Nanocapsules | Phase-inversion | - | 3.6 | |
| Cryptotanshinone | Solid Dispersion | Solvent Evaporation | Povidone K-30 or Poloxamer 407 | Significant Increase | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K-30) in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
Protocol 2: Formulation of Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in an organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Protocol 3: Preparation of Cyclodextrin Inclusion Complexes by Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water-ethanol 1:1 v/v) to the mixture and knead it thoroughly for a specified time (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex and evaluate its properties, including solubility, dissolution rate, and structural changes, using techniques like phase solubility studies, DSC, XRPD, and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualizations
The biological activities of tanshinones, the class of compounds to which this compound belongs, are often associated with their modulation of key cellular signaling pathways. Below are diagrams representing two such pathways commonly implicated in the anti-inflammatory and anti-cancer effects of tanshinones.[9][10][11]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and tanshinone IIA extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Immunomodulatory Mechanism of Tanshinone IIA for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanisms of tanshinone in the treatment of tumors [frontiersin.org]
- 10. Frontiers | Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway [frontiersin.org]
- 11. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of Methylenedihydrotanshinquinone for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and optimizing your in vivo studies. As specific in vivo data for this compound is limited in publicly available literature, this guide incorporates principles from related tanshinone compounds to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo studies with this compound?
A1: Currently, there is no established optimal in vivo dosage for this compound. For any novel compound with limited in vivo data, a dose-range finding study, such as a Maximum Tolerated Dose (MTD) study, is essential. Based on studies with structurally similar tanshinones, such as Tanshinone I, initial exploratory doses in mouse models could be cautiously initiated in the range of 10-50 mg/kg, but it is critical to begin with lower doses and carefully monitor for toxicity.
Q2: How should I formulate this compound for in vivo administration?
A2: Tanshinones are known for their high hydrophobicity and poor aqueous solubility, which presents a significant challenge for in vivo delivery and can lead to low bioavailability. To overcome this, consider the following formulation strategies:
-
Co-solvent systems: A common approach for tanshinones involves creating a vehicle solution with a mixture of solvents. A typical formulation might include DMSO as the initial solvent, diluted with agents like PEG400, saline, or corn oil. It is crucial to include a vehicle-only control group in your experiments to rule out any effects from the delivery vehicle itself.
-
Nanoformulations: For improved solubility and bioavailability, consider advanced formulation strategies such as solid dispersions with silica (B1680970) nanoparticles or self-nanoemulsifying drug delivery systems (SNEDDS). These have been shown to enhance the absorption of other poorly soluble compounds.
-
Phospholipid complexes: Creating a complex of the compound with phospholipids (B1166683) can increase its lipophilicity and improve oral absorption.
Q3: What is the most appropriate route of administration?
A3: The choice of administration route depends on your experimental goals.
-
Intraperitoneal (i.p.) injection: Often used in initial efficacy and toxicity studies to bypass the first-pass metabolism in the liver, ensuring more of the compound reaches systemic circulation.
-
Oral gavage (p.o.): This route is more clinically relevant for many therapeutic applications. However, given the expected poor oral bioavailability of tanshinones, higher doses may be required compared to parenteral routes.
-
Intravenous (i.v.) injection: This route provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution. However, the poor solubility of this compound may make this route challenging without a suitable solubilizing formulation.
Q4: What are the potential signaling pathways modulated by this compound?
A4: While the specific pathways modulated by this compound are not yet fully elucidated, other tanshinones have been reported to influence several key signaling cascades involved in cell growth, proliferation, and inflammation. These may include:
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell survival and proliferation, and it is a common target for anti-cancer compounds.
-
NF-κB Pathway: This pathway is a key regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects through the inhibition of NF-κB signaling.
Further in vitro studies are recommended to identify the specific molecular targets of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable therapeutic effect | - Inadequate Dosage: The dose may be too low to achieve a therapeutic concentration at the target site.- Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. | - Conduct a dose-escalation study to evaluate higher doses.- Perform a pharmacokinetic (PK) study to assess drug exposure.- Optimize the formulation to improve solubility and absorption. |
| Toxicity or adverse effects observed | - Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle Toxicity: The solvent system may be causing adverse effects. | - Immediately reduce the dosage in subsequent experiments.- Conduct a formal MTD study to establish a safe dose range.- Run a vehicle-only control group to assess the toxicity of the formulation. |
| High variability in experimental results | - Inconsistent Formulation: The compound may not be fully dissolved or may be precipitating out of solution.- Inaccurate Dosing: Variations in animal weight or injection technique. | - Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing if necessary.- Weigh animals on the day of dosing for accurate dose calculation.- Ensure consistent administration technique. |
| Compound precipitation upon dilution | - Poor Solubility: The compound is not soluble in the final vehicle composition. | - Test different co-solvent ratios or alternative solubilizing agents (e.g., Tween 80, Cremophor).- Consider micronization of the compound or nanoformulation approaches. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to several dose cohorts (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Begin with a low dose (e.g., 5 or 10 mg/kg) and escalate in subsequent cohorts (e.g., 25, 50, 100 mg/kg).
-
Administration: Administer the compound via the intended route (e.g., i.p. or oral gavage) daily for a set period (e.g., 7-14 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity (e.g., >15-20% body weight loss) or mortality is observed.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same species and strain as in efficacy studies.
-
Dosing: Administer a single dose of the compound (at a dose below the MTD) via the intended route of administration.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. Serial bleeding techniques can be employed to minimize animal usage.
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study Data for this compound
| Dose Group (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | i.p. | +2.5 | None | 0/5 |
| 10 | i.p. | +1.8 | None | 0/5 |
| 25 | i.p. | -1.2 | None | 0/5 |
| 50 | i.p. | -5.7 | Mild lethargy | 0/5 |
| 100 | i.p. | -18.3 | Significant lethargy, ruffled fur | 2/5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (50 mg/kg) | Intraperitoneal (25 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (ng·h/mL) | 600 | 2500 |
| t½ (h) | 2.5 | 2.1 |
| Bioavailability (%) | ~12% (relative to i.p.) | N/A |
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Potential Signaling Pathways for Tanshinones.
Technical Support Center: Methylenedihydrotanshinquinone Purification
Welcome to the technical support center for the purification of methylenedihydrotanshinquinone (B1631873). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
1. Low Yield After Column Chromatography
Question: I am experiencing a low yield of this compound after silica (B1680970) gel column chromatography. What are the possible causes and solutions?
Answer:
Low recovery from silica gel chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Compound Instability on Silica Gel: this compound, like other tanshinones, may be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a neutralising agent, such as triethylamine (B128534) (1-2%). Alternatively, use a different stationary phase like neutral alumina.
-
-
Improper Solvent System: An incorrect mobile phase can lead to poor separation and co-elution with impurities or irreversible adsorption to the stationary phase.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for tanshinones is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727). The ideal retention factor (Rf) for the target compound on TLC is typically between 0.2 and 0.4 for good separation on a column.
-
-
Column Overloading: Loading too much crude material onto the column can result in broad bands and poor separation, leading to impure fractions and lower yields of the pure compound.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Compound Precipitation on the Column: If the compound has low solubility in the mobile phase, it may precipitate on the column, obstructing the flow and leading to poor recovery.
-
Solution: Ensure the chosen mobile phase is a good solvent for this compound at the concentration you are running the column. If solubility is an issue, consider a different solvent system or loading the sample onto the column adsorbed to a small amount of silica gel (dry loading).
-
Experimental Workflow for Troubleshooting Low Yield in Column Chromatography
Caption: Troubleshooting workflow for low yield in column chromatography.
2. Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to obtain high purity this compound via recrystallization. The crystals are either still impure or the recovery is very low. What can I do?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the procedure.
-
Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Solution: Conduct a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol (B145695), methanol, ethyl acetate, acetone (B3395972), dichloromethane, hexane, and mixtures thereof). A good starting point for tanshinones can be a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Insufficient Removal of Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they will contaminate the final product.
-
Solution: Perform a hot filtration step. After dissolving the crude product in the minimum amount of hot solvent, quickly filter the hot solution through a pre-warmed funnel to remove any insoluble material before allowing it to cool.
-
-
Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid, which often traps impurities.
-
Solution: This can happen if the boiling point of the solvent is too high or if the solution is too concentrated. Try using a lower-boiling solvent or a more dilute solution. Adding a small seed crystal of the pure compound can also help induce proper crystallization.
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent System Example | Suitability for Tanshinone-like Compounds | Notes |
| Ethanol/Water | Potentially suitable | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. |
| Acetone/Hexane | Often effective | Acetone dissolves the compound, and hexane is added as an anti-solvent to induce crystallization. |
| Dichloromethane/Hexane | Good for less polar compounds | Dichloromethane provides good solubility, while hexane reduces it upon cooling or evaporation. |
| Ethyl Acetate | Can be used as a single solvent | May require a large volume and slow evaporation for crystallization. |
3. Compound Degradation During Purification
Question: I suspect my this compound is degrading during the purification process. How can I minimize this?
Answer:
Tanshinone-type compounds can be sensitive to light, heat, and pH extremes.
-
Light Sensitivity: Exposure to direct light, especially UV light, can cause degradation.
-
Solution: Protect the compound from light at all stages of purification. Use amber glassware or wrap flasks and columns in aluminum foil. Work in a dimly lit area when possible.
-
-
Thermal Instability: Prolonged exposure to high temperatures can lead to decomposition.
-
Solution: When heating is necessary (e.g., for recrystallization), use the minimum temperature required and for the shortest possible time. Concentrate solutions under reduced pressure at a low temperature using a rotary evaporator.
-
-
pH Sensitivity: Strongly acidic or basic conditions can cause structural changes.
-
Solution: Avoid the use of strong acids or bases during workup and purification. If pH adjustment is necessary, use mild reagents and keep the exposure time to a minimum. As mentioned earlier, the acidic nature of silica gel can be a problem, so using deactivated silica is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when purifying this compound?
A1: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, common impurities in related tanshinone syntheses can include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Side-products: Isomers, over-oxidized or reduced products, and other reaction byproducts.
-
Degradation products: As discussed above, these can form due to exposure to light, heat, or non-neutral pH.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a good starting point. Detection is typically done using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities, especially when coupled with HPLC (LC-MS).
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Quantitative purity (% area), detection of UV-active impurities. | High sensitivity, high resolution, and quantitative. | Requires a chromophore for UV detection. |
| 1H & 13C NMR | Structural confirmation, identification of proton and carbon-containing impurities. | Provides detailed structural information. Can be quantitative with an internal standard (qNMR). | May not detect non-proton/carbon-containing impurities or those at very low levels. Signal overlap can be an issue. |
| LC-MS | Molecular weight confirmation of the main compound and impurities. | High sensitivity and specificity. Excellent for identifying unknown impurities. | Can be less quantitative than HPLC-UV without appropriate standards. |
Q3: Can you provide a starting protocol for HPLC analysis of this compound?
A3: While an optimized method would need to be developed, a general starting point for a tanshinone-like compound would be:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be from 70% B to 95% B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (this would need to be determined, but a scan from 200-400 nm is a good start; many tanshinones absorb around 270 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Purity Assessment Workflow
Caption: A logical workflow for assessing the purity of this compound.
"reducing off-target effects of Methylenedihydrotanshinquinone"
Disclaimer: Information on the specific compound "Methylenedihydrotanshinquinone" is limited. This technical support guide focuses on closely related and well-researched tanshinquinone derivatives: Tanshinone IIA , Cryptotanshinone , and Dihydrotanshinone I . The principles and methodologies described here are likely applicable to novel tanshinquinone compounds but should be adapted and validated for each specific molecule.
Frequently Asked Questions (FAQs)
1. What are the primary known mechanisms of action for Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I?
These tanshinquinone derivatives are known to exert their biological effects, particularly their anticancer properties, through the modulation of multiple signaling pathways. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Tanshinone IIA and Cryptotanshinone have been shown to inhibit this critical cell survival and proliferation pathway, leading to apoptosis and autophagy in cancer cells.[1][2][3][4][5]
-
STAT3 Signaling: Tanshinone IIA and Dihydrotanshinone I can suppress the activation of STAT3, a transcription factor often implicated in tumor progression, thereby inhibiting cancer cell growth and inducing apoptosis.[1][6][7][8]
-
MAPK Pathway: The MAPK/ERK pathway is another target of tanshinones, influencing processes like cell proliferation and apoptosis.
-
NF-κB Pathway: Tanshinone IIA has been observed to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[2]
2. I am observing unexpected cytotoxicity in my cell line even at low concentrations of a tanshinone derivative. What could be the cause?
Unexpected cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to tanshinone compounds. It is crucial to perform a dose-response curve (e.g., using a CCK-8 or MTT assay) to determine the IC50 for your specific cell line.
-
Off-Target Effects: Tanshinones are known to interact with multiple cellular targets (polypharmacology).[9] These off-target interactions, while potentially beneficial therapeutically, can also lead to unintended toxicity.
-
Compound Purity and Stability: Ensure the purity of your tanshinone compound. Impurities from synthesis or degradation products could be more toxic. Also, consider the stability of the compound in your culture medium over the course of the experiment.
-
Experimental Conditions: Factors like cell density, serum concentration in the media, and duration of exposure can all influence the observed cytotoxicity.
3. How can I distinguish between on-target and off-target effects of my tanshinone compound?
Distinguishing between on-target and off-target effects is a common challenge in drug development. Here are some strategies:
-
Target Overexpression/Knockdown: If you have a hypothesized primary target, you can overexpress or knockdown this target in your cells and observe if it alters the cellular response to the tanshinone derivative.
-
Chemical Analogs: Synthesize or obtain analogs of your compound with slight structural modifications. Some analogs may retain off-target effects while having reduced affinity for the primary target, or vice-versa.
-
Rescue Experiments: If the compound inhibits a specific enzyme, you might be able to "rescue" the cells by adding a downstream product of that enzyme's activity.
-
Global Profiling Techniques: Techniques like proteomics and transcriptomics can provide a broader view of the cellular changes induced by the compound, helping to identify affected pathways beyond the primary target.
4. My results with a tanshinone derivative are not consistent across experiments. What are some common sources of variability?
Inconsistent results can be frustrating. Consider these potential sources of variability:
-
Compound Preparation: Ensure consistent preparation of your stock solutions and working dilutions. Tanshinones are often lipophilic and may require DMSO for solubilization.[1] Ensure the final DMSO concentration is consistent and non-toxic across all experiments.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media formulations.
-
Assay Performance: Ensure that all assays are performed consistently, with appropriate controls. For example, in a Western blot, consistent protein loading and antibody concentrations are critical.
-
Biological Variability: Inherent biological variability can contribute to differences between experiments. It's important to perform multiple biological replicates.
Troubleshooting Guides
Problem 1: Difficulty in achieving complete solubilization of the tanshinone compound.
-
Possible Cause: Tanshinone derivatives are generally lipophilic and have poor water solubility.[1]
-
Troubleshooting Steps:
-
Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for tanshinones. Prepare a high-concentration stock solution in 100% DMSO.
-
Gentle warming and vortexing: Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Brief sonication can also help to break up any precipitate.
-
Final DMSO concentration: When diluting the stock solution into your aqueous experimental buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CCK-8).
-
Possible Cause: In addition to the sources of variability mentioned in the FAQs, the assay itself can be a source of error.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase at the time of treatment and that the cell number is within the linear range of the assay.
-
Check for interference: Some compounds can interfere with the chemistry of viability assays. For example, a colored compound might interfere with absorbance readings. Run a control with the compound in cell-free media to check for this.
-
Incubation time: Optimize the incubation time with the viability reagent. Insufficient incubation can lead to a weak signal, while over-incubation can lead to a high background.
-
Confirm with a secondary assay: Use an alternative method to confirm your viability results, such as a trypan blue exclusion assay or a live/dead cell staining kit.
-
Data Summary
The following tables summarize key quantitative data for representative tanshinquinone derivatives.
Table 1: IC50 Values of Tanshinone Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydrotanshinone I | Human Umbilical Vein Endothelial Cells | - | ~1.28 µg/ml | [10] |
| Cryptotanshinone | B16 and B16BL6 | Melanoma | Cytotoxic above 25 µM | [11] |
| Cryptotanshinone | A549 and H460 | NSCLC | Dose-dependent decrease in viability | [12] |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tanshinone derivative in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol provides a general workflow for assessing the effect of a tanshinone derivative on a specific signaling pathway.
-
Cell Treatment and Lysis: Treat cells with the tanshinone derivative at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., phospho-Akt, total Akt, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Major signaling pathways modulated by tanshinone derivatives.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrotanshinone I inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
"interpreting unexpected results with Methylenedihydrotanshinquinone"
Welcome to the technical support center for Methylenedihydrotanshinquinone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you address unexpected results and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to act as a modulator of intracellular signaling pathways, primarily through the generation of reactive oxygen species (ROS) and inhibition of the PI3K/Akt/mTOR pathway. This can lead to cell cycle arrest and apoptosis in susceptible cell lines. However, the exact mechanism can be cell-type dependent and may be influenced by the cellular redox state.
Q2: What are the common off-target effects observed with this compound?
A2: Unexpected effects of this compound may arise from its interaction with unintended molecular targets. Off-target effects can lead to unanticipated phenotypic changes in cells. Due to its quinone structure, this compound can redox cycle, leading to the generation of superoxide (B77818) radicals and hydrogen peroxide.[1][2] This can result in oxidative stress and the activation of stress-response pathways, such as MAPK/ERK, which may lead to unexpected outcomes like cellular dedifferentiation or inflammation in certain contexts.[3]
Q3: What are the solubility and stability characteristics of this compound?
A3: this compound has limited aqueous solubility and is prone to degradation, particularly at alkaline pH and when exposed to light. For in vitro experiments, it is recommended to prepare stock solutions in an organic solvent such as DMSO and to protect them from light. The stability of the compound in aqueous cell culture media over long incubation periods should be considered, as degradation can lead to a loss of activity and the formation of potentially confounding byproducts.
Q4: How should I prepare this compound for in vitro and in vivo studies?
A4: For in vitro studies, a concentrated stock solution in sterile DMSO is recommended. This stock can then be diluted in culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%). For in vivo studies, formulation strategies may be required to improve solubility and bioavailability, such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems.
Troubleshooting Guides
Unexpected Cytotoxicity or Lack of Efficacy
Problem: Higher than expected cytotoxicity in control cells or a complete lack of effect at the expected concentration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the compound to light and alkaline conditions. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Run a vehicle-only control. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Off-Target Effects | Consider the possibility of off-target effects leading to unexpected cytotoxicity. This can be investigated by examining markers of cellular stress, such as ROS production. |
| Cell Line Specificity | The compound's efficacy can vary between cell lines. Test a panel of cell lines to determine the spectrum of activity. |
Inconsistent Results in Cellular Assays
Problem: High variability between replicate wells or between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure complete solubilization of formazan (B1609692) crystals in MTT assays by using an appropriate solvent and sufficient mixing. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of cell suspensions and reagents. |
| Edge Effects | To mitigate evaporation in long-term assays, avoid using the outer wells of the plate or ensure proper humidification of the incubator.[4] |
| Cell Health | Ensure cells are healthy and free from contamination. Regularly check for mycoplasma. |
| Assay Interference | The compound may interfere with the assay chemistry. Run appropriate controls, such as the compound in cell-free media, to check for direct effects on the assay reagents. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of Methylenedihydrotanshinhinone.
Materials:
-
Cells in logarithmic growth phase
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
This compound stock solution (in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of this compound dilutions (in culture medium) to the wells. Include a positive control and a vehicle control.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm) at various time points using a fluorescence plate reader.
Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"how to prevent Methylenedihydrotanshinquinone precipitation in media"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the precipitation of Methylenedihydrotanshinquinone in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Like other tanshinones, it is a lipophilic, hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] This inherent low water solubility is the primary reason for its precipitation.
Q2: I dissolved this compound in DMSO, but it still precipitates when added to my media. Why?
While Dimethyl Sulfoxide (DMSO) is an effective solvent for many hydrophobic compounds, its ability to maintain solubility is significantly reduced upon dilution into an aqueous medium.[3] When the DMSO stock solution is added to the media, the DMSO disperses, and the local concentration of the organic solvent around the this compound molecules drops sharply. If the final concentration of the compound in the media exceeds its aqueous solubility limit, it will precipitate out of the solution.[3]
Q3: How does the type of culture medium and the presence of serum affect precipitation?
Both the medium composition and the presence of serum can influence the solubility of this compound.
-
Media Components: Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can affect the overall ionic strength and pH, which in turn can influence the compound's solubility.[3][4]
-
Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin that can bind to hydrophobic drugs.[3] This binding can increase the apparent solubility of this compound in the medium.[3]
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
High concentrations of DMSO can be toxic to cells.[4] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[4] It is always advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cell line.[4]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnose and resolve issues with this compound precipitation.
Problem: Immediate Precipitation Upon Addition to Media
| Potential Cause | Solution |
| Concentration Exceeds Solubility | Lower the final working concentration of this compound. |
| Rapid Solvent Shift | Prepare a higher concentration stock solution in DMSO to reduce the volume added to the media.[3] |
| Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-containing media, then add this to the final volume.[3] | |
| Low Temperature | Pre-warm the culture medium to 37°C before adding the compound.[3][4] |
Problem: Precipitation Occurs Over Time in the Incubator
| Potential Cause | Solution |
| Temperature Fluctuations | Ensure the incubator maintains a stable temperature. |
| pH Shift | Ensure the media is properly buffered for the incubator's CO2 concentration.[4] |
| Compound Instability | Test the stability of this compound in your specific media over the duration of your experiment. Some tanshinones can degrade under light or heat.[5] |
| Interaction with Media Components | The compound may interact with salts or other components over time.[4] Consider using a different media formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection : Use anhydrous DMSO as the solvent.
-
Concentration : Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution : Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.[3][5]
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Pre-warm Media : Pre-warm the complete cell culture medium (containing serum) to 37°C.[3]
-
Stepwise Dilution : a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100 µL). b. Add the required volume of the high-concentration this compound DMSO stock solution to this small volume of media. c. Gently vortex the intermediate dilution. d. Transfer the intermediate dilution to the final volume of pre-warmed, serum-containing culture medium.
-
Final Mix : Gently mix the final solution before adding it to your cells.
Data Presentation
Table 1: Factors Influencing this compound Solubility
| Factor | Effect on Solubility | Recommendations |
| Solvent Choice | Highly soluble in organic solvents like DMSO, ethanol, and acetone.[5] Poorly soluble in water.[1] | Use anhydrous DMSO for stock solutions. |
| Temperature | Increased temperature generally increases solubility.[6] | Pre-warm media to 37°C before adding the compound.[4] |
| pH | The stability and solubility of related quinones can be pH-dependent.[1][6] | Maintain a stable, physiological pH in the culture medium. |
| Serum Proteins | Binding to proteins like albumin can increase apparent solubility.[3] | Use serum-containing media when possible. |
| Final Concentration | Precipitation occurs if the final concentration exceeds the aqueous solubility limit. | Determine the optimal working concentration through a solubility test. |
Visualizations
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway for Solubility Enhancement
Caption: Strategies to enhance the solubility of this compound.
References
- 1. The Influence of Selected Factors on the Aqueous Cryptotanshinone Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. TanshinoneIIA丹参酮IIA-Shenzhen CAL Natural Life Tech. Co.,Ltd. [calnaturalife.com]
- 6. Solubility Optimization Strategies For Quinone Electrolytes [eureka.patsnap.com]
"troubleshooting Methylenedihydrotanshinquinone detection in biological samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone and other tanshinone compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to find specific information about it?
A1: this compound belongs to the tanshinone family, a class of abietane (B96969) diterpenes isolated from Salvia miltiorrhiza (Danshen).[1] While major tanshinones like tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) are well-studied, specific derivatives like this compound may be less common or may be referred to by other names in the literature. The troubleshooting principles and detection methods for tanshinones, in general, are applicable to its derivatives.
Q2: What are the main challenges in detecting tanshinones in biological samples?
A2: The primary challenges include the lipophilic nature of tanshinones, their potential for instability in biological matrices, and the complexity of the biological samples themselves, which can lead to matrix effects during analysis.[2] Poor oral bioavailability and rapid in vivo clearance can also result in low concentrations in plasma and tissues, requiring highly sensitive analytical methods.
Q3: Which analytical method is most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and recommended method for the sensitive and selective quantification of tanshinones in biological matrices.[3] This method offers high specificity and allows for the detection of low concentration levels typical in pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low or No Signal of the Analyte
Q: I am not detecting any signal for this compound in my plasma samples using HPLC-MS/MS. What could be the reason?
A: This issue can arise from several factors throughout the experimental workflow, from sample collection and storage to the analytical instrumentation.
Troubleshooting Steps:
-
Sample Stability: Tanshinones can be unstable in aqueous solutions and plasma.[2] Dihydrotanshinone (B163075), for example, can be converted to tanshinone I.[2]
-
Recommendation: Ensure plasma samples are processed promptly after collection. If storage is necessary, store them at -80°C. Perform stability tests, including freeze-thaw and room temperature stability, to assess the degradation of your specific compound.[4]
-
-
Extraction Efficiency: Inefficient extraction will lead to low recovery of the analyte.
-
Recommendation: Optimize your extraction procedure. For plasma, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common first step.[5] For tissues, homogenization followed by liquid-liquid extraction (LLE) is often used.[5] Refer to the detailed experimental protocols below.
-
-
Matrix Effects: Components in the biological matrix can suppress the ionization of the analyte in the mass spectrometer.
-
Recommendation: Evaluate matrix effects by comparing the signal of the analyte in a clean solvent versus a matrix extract. If ion suppression is significant, consider a more thorough sample clean-up method, such as solid-phase extraction (SPE), or adjust your chromatographic conditions to separate the analyte from interfering matrix components.
-
-
Instrumental Issues: Problems with the HPLC or mass spectrometer can lead to a loss of signal.
-
Recommendation: Check for basic issues such as leaks, incorrect mobile phase composition, or a contaminated ion source.[6] Inject a standard solution of your analyte to confirm that the instrument is functioning correctly.
-
Issue 2: Poor Peak Shape and Resolution
Q: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?
A: Poor peak shape can be caused by issues with the analytical column, mobile phase, or interactions between the analyte and the HPLC system.
Troubleshooting Steps:
-
Column Health: The column is a primary suspect for peak shape problems.
-
Recommendation: Ensure the column is not voided or contaminated. A guard column can help protect the analytical column. If the column is old or has been used extensively, consider replacing it.[7]
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Recommendation: For tanshinones, a slightly acidic mobile phase is often used. Experiment with small adjustments to the mobile phase pH to optimize peak shape.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or other components of the HPLC system.
-
Recommendation: Add a small amount of a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites. Ensure all tubing and connections are appropriate for your application.
-
Issue 3: Inconsistent and Irreproducible Results
Q: I am getting highly variable concentrations for the same sample in different runs. What could be the cause of this poor reproducibility?
A: Lack of reproducibility can stem from inconsistent sample preparation, instrument variability, or degradation of the analyte or standards.
Troubleshooting Steps:
-
Internal Standard: An appropriate internal standard (IS) is crucial for correcting variations in extraction recovery and instrument response.
-
Recommendation: Use a stable, isotopically labeled version of the analyte as the IS if available. If not, choose a compound with similar chemical properties and retention time.
-
-
Standard Curve Preparation: Inaccuracies in the preparation of your calibration standards will directly impact the accuracy of your results.
-
Recommendation: Prepare fresh stock solutions and calibration standards regularly. Store them under appropriate conditions to prevent degradation.
-
-
System Equilibration: The HPLC system needs to be properly equilibrated before starting a run.
-
Recommendation: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your first sample. Monitor the baseline for stability.
-
Quantitative Data Summary
| Parameter | Method | Recovery Rate | Reference |
| Extraction Recovery | Liquid-Liquid Extraction (Rat Plasma) | >75% | [5] |
| Extraction Recovery | Three-Liquid-Phase Extraction (Salvia miltiorrhiza) | 87.8% ± 2.1% | [5] |
Experimental Protocols
Protocol 1: Extraction of Tanshinones from Plasma
This protocol is adapted from a method for extracting Tanshinone IIA from rat plasma.[5]
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Analysis of Tanshinones
This is a general HPLC-MS/MS method that can be optimized for this compound.
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for tanshinones.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizations
Signaling Pathways
Tanshinones are known to modulate several key signaling pathways involved in cancer and cardiovascular diseases.[8][9][10][11] The following diagrams illustrate the general mechanisms of action.
Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones.
Caption: Modulation of the MAPK signaling pathway by tanshinones.
Experimental Workflow
Caption: General experimental workflow for tanshinone detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. lcms.cz [lcms.cz]
- 8. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Therapeutic Potential of Methylenedihydrotanshinquinone: A Guide to Target Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Methylenedihydrotanshinquinone, a derivative of tanshinones extracted from the medicinal plant Salvia miltiorrhiza, has emerged as a compound of interest for its potential therapeutic applications. While its precise biological target remains the subject of ongoing investigation, the broader family of tanshinones has demonstrated significant pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative overview of the potential signaling pathways and biological processes that may be modulated by this compound, based on evidence from related compounds. It further outlines key experimental methodologies for the definitive validation of its molecular target.
Comparative Analysis of Potential Biological Targets and Pharmacological Activities
The therapeutic effects of tanshinone derivatives are often attributed to their ability to interact with multiple cellular targets and signaling pathways. Below is a summary of potential activities and associated molecular pathways that may be relevant to this compound, drawn from studies on structurally similar compounds like dihydrotanshinone (B163075) I.
Table 1: Potential Pharmacological Activities and Associated Signaling Pathways of Tanshinone Derivatives
| Pharmacological Activity | Potential Molecular Targets/Pathways | Key Experimental Observations from Related Compounds |
| Anti-Cancer | Hypoxia-Inducible Factor-1α (HIF-1α), Human Antigen R (HuR), PI3K/Akt/mTOR pathway, STAT3 signaling | Inhibition of tumor growth and metastasis in various cancer cell lines and animal models. Induction of apoptosis and cell cycle arrest. |
| Anti-Inflammatory | Nuclear Factor-kappa B (NF-κB) signaling, Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS) | Reduction of pro-inflammatory cytokines and mediators in cellular and animal models of inflammation. |
| Neuroprotection | Acetylcholinesterase (AChE), Oxidative stress pathways (Nrf2/HO-1), PI3K/Akt signaling | Protection against neuronal damage in models of neurodegenerative diseases. Reduction of oxidative stress and inflammation in the central nervous system. |
Experimental Protocols for Biological Target Validation
Validating the direct biological target of a novel compound like this compound is a critical step in drug development. The following are standard experimental protocols employed for this purpose.
1. Affinity-Based Target Identification
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Methodology: Affinity Chromatography
-
Ligand Immobilization: Covalently attach this compound to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Protein Binding: Incubate the affinity matrix with a complex protein mixture, such as a cell lysate. Proteins with affinity for the compound will bind to the matrix.
-
Washing: Wash the matrix with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the matrix using a competitive ligand, changing buffer conditions (e.g., pH, salt concentration), or by denaturing the proteins.
-
Protein Identification: Identify the eluted proteins using techniques like mass spectrometry (e.g., LC-MS/MS).
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular context by observing changes in protein thermal stability upon ligand binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target proteins bound to the compound will exhibit increased thermal stability.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Analysis: Analyze the amount of soluble target protein at different temperatures using techniques like Western blotting or mass spectrometry. An upward shift in the melting curve indicates target engagement.
-
3. Enzymatic Assays and Functional Assays
-
Objective: To determine if this compound modulates the activity of a putative target enzyme or signaling pathway.
-
Methodology:
-
Enzymatic Assays: If the identified target is an enzyme, perform in vitro kinetic assays to measure the effect of the compound on enzyme activity (e.g., IC50 or EC50 determination).
-
Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of a specific transcription factor to assess the compound's effect on a particular signaling pathway (e.g., NF-κB or HIF-1α).
-
Phenotypic Assays: Conduct cell-based assays to measure relevant physiological outcomes, such as cell proliferation, apoptosis, or cytokine production, in response to treatment with the compound.
-
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known activities of related tanshinone compounds.
Hypothesized modulation of cancer signaling pathways.
A generalized workflow for biological target validation.
A Comparative Analysis of Major Tanshinones: Unveiling Their Therapeutic Potential
A comprehensive review of the performance of key tanshinones—Tanshinone IIA, Cryptotanshinone, and Tanshinone I—reveals distinct pharmacological profiles. This guide offers an objective comparison of their anticancer and anti-inflammatory activities, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these potent natural compounds.
Extensive research has been conducted on the lipophilic diterpenoid compounds isolated from the medicinal plant Salvia miltiorrhiza (Danshen), collectively known as tanshinones. Among these, Tanshinone IIA, Cryptotanshinone, and Tanshinone I are the most abundant and well-studied. While the compound "Methylenedihydrotanshinquinone" or "Methylenetanshinquinone" has been identified, there is a notable lack of publicly available biological data to facilitate a meaningful comparison with other tanshinones. Therefore, this guide will focus on the comparative analysis of the three major, well-characterized tanshinones.
These compounds have garnered significant interest for their diverse therapeutic effects, particularly in the realms of oncology and inflammation. Their mechanisms of action often involve the modulation of critical cellular signaling pathways, leading to the inhibition of cancer cell proliferation and the suppression of inflammatory responses. This guide provides a detailed comparison of their biological activities, supported by quantitative data where available, and outlines the experimental methodologies used to generate this data.
Comparative Anticancer Activity
Tanshinone IIA, Cryptotanshinone, and Tanshinone I have all demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their efficacy, however, can vary depending on the specific cancer type and the unique molecular characteristics of the compound. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of these tanshinones against several human cancer cell lines, providing a quantitative comparison of their anticancer potency.
| Tanshinone | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tanshinone IIA | HeLa (Cervical Cancer) | 0.54 | [1] |
| MDA-MB-231 (Breast Cancer) | 4.63 | [1] | |
| HepG2 (Liver Cancer) | 1.42 | [1] | |
| A549 (Lung Cancer) | 17.30 | [1] | |
| K562 (Leukemia) | 10-20 (approx.) | [2] | |
| Cryptotanshinone | HeLa (Cervical Cancer) | >25 | [3] |
| MCF-7 (Breast Cancer) | >25 | [3] | |
| K562 (Leukemia) | 20-40 (approx.) | [2] | |
| Tanshinone I | H1299 (Lung Cancer) | 20 (approx.) | [4] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of these tanshinones are well-documented, with their primary mechanism involving the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Tanshinone | Inflammatory Marker | Cell Line/Model | IC₅₀ (µM) | Reference |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 Macrophages | 8 | [5] |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 Macrophages | 1.5 | [5] |
| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 Macrophages | No significant inhibition | [5] |
Cryptotanshinone demonstrates the most potent inhibition of nitric oxide production among the three, suggesting a strong anti-inflammatory potential.[5] Tanshinone IIA also shows significant inhibitory activity, while Tanshinone I appears to be less effective in this specific assay.[5]
Signaling Pathways
The anticancer and anti-inflammatory effects of these tanshinones are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Tanshinone IIA
Tanshinone IIA has been shown to modulate multiple signaling pathways involved in cancer progression and inflammation.[6] In cancer, it can induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[7] It also inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[7] In terms of its anti-inflammatory effects, Tanshinone IIA can suppress the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[3]
Cryptotanshinone
Cryptotanshinone also exerts its anticancer effects by inducing apoptosis and cell cycle arrest. It has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells and promotes their survival and proliferation. Additionally, it can suppress the PI3K/Akt signaling pathway.[8] In the context of inflammation, Cryptotanshinone effectively inhibits the NF-κB pathway, contributing to its potent anti-inflammatory activity.[9]
Tanshinone I
Tanshinone I has demonstrated potent anticancer activity, particularly in inhibiting cancer cell migration and invasion.[4] It has been found to suppress the transcriptional activity of interleukin-8 (IL-8), a key chemokine involved in angiogenesis and metastasis, by attenuating the DNA-binding activity of AP-1 and NF-κB.[4] While its anti-inflammatory effects in terms of NO inhibition are less pronounced compared to the other two tanshinones, its ability to modulate NF-κB suggests it still plays a role in inflammatory processes.
Experimental Protocols
The following section provides an overview of the methodologies commonly employed in the extraction and biological evaluation of tanshinones.
Extraction of Tanshinones from Salvia miltiorrhiza
A common method for extracting tanshinones involves solvent extraction followed by chromatographic purification.
Protocol:
-
Preparation: The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent such as ethanol, methanol, or ethyl acetate, often using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate and purify the individual tanshinones.[10][11]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the tanshinone compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
The Griess assay is a common method for measuring nitrite (B80452) levels in a sample, which is an indirect measure of nitric oxide production. This assay is frequently used to assess the anti-inflammatory activity of compounds in LPS-stimulated macrophages.[12]
Protocol:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Compound Treatment: The cells are co-treated with various concentrations of the tanshinone compounds.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development and Measurement: In the presence of nitrite, a pink to magenta color develops. The absorbance is measured using a microplate reader at a wavelength of around 540 nm.
-
NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated (LPS-stimulated) control wells.
Conclusion
Tanshinone IIA, Cryptotanshinone, and Tanshinone I each exhibit distinct and potent anticancer and anti-inflammatory activities. Cryptotanshinone appears to be a particularly strong anti-inflammatory agent based on its ability to inhibit nitric oxide production.[5] In the context of anticancer activity, the efficacy of each tanshinone is highly dependent on the specific cancer cell line being targeted. Their diverse mechanisms of action, primarily through the modulation of key signaling pathways such as PI3K/Akt, STAT3, and NF-κB, highlight their potential as lead compounds for the development of novel therapeutics. Further comparative studies under standardized experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential. The lack of available data on this compound underscores the need for continued research into the full spectrum of tanshinone derivatives and their pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. inha.elsevierpure.com [inha.elsevierpure.com]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cryptotanshinone and the Enigmatic Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product chemistry and drug discovery, tanshinones derived from the medicinal plant Salvia miltiorrhiza have garnered significant attention for their diverse pharmacological activities. Among these, cryptotanshinone (B1669641) stands out as a well-researched compound with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive comparative analysis of cryptotanshinone and the lesser-known Methylenedihydrotanshinquinone.
Due to the limited availability of direct experimental data for this compound, this comparison leverages the extensive research on cryptotanshinone and draws structurally informed hypotheses about the potential activities of Methylenedihydrotanshinone, supported by data from the closely related compound, dihydrotanshinone (B163075) I.
Cryptotanshinone: A Multifaceted Bioactive Compound
Cryptotanshinone (CTS) is a lipophilic diterpenoid quinone that has been extensively studied for its therapeutic potential. It exerts its biological effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Mechanism of Action
Cryptotanshinone's multifaceted anti-cancer activity stems from its ability to interfere with key cellular signaling pathways that are often dysregulated in cancer.[1]
-
Inhibition of STAT3 Signaling: Cryptotanshinone is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] By suppressing the phosphorylation of STAT3, it downregulates the expression of target genes involved in cell survival, proliferation, and angiogenesis.
-
Modulation of PI3K/Akt/mTOR Pathway: CTS has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[3] This inhibition leads to decreased protein synthesis and cell growth, and can induce apoptosis.
-
Induction of Endoplasmic Reticulum Stress: Evidence suggests that cryptotanshinone can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress.[4]
-
Generation of Reactive Oxygen Species (ROS): In some contexts, cryptotanshinone has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and subsequent cell death in cancer cells.[5]
Quantitative Performance Data of Cryptotanshinone
The cytotoxic and anti-proliferative effects of cryptotanshinone have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HCCC-9810 | Cholangiocarcinoma | Not specified, dose-dependent inhibition | 24, 48, 72 |
| RBE | Cholangiocarcinoma | Not specified, dose-dependent inhibition | 24, 48, 72 |
| A2780 | Ovarian Cancer | 11.39 | 24 |
| A2780 | Ovarian Cancer | 8.49 | 48 |
| B16 | Melanoma | 12.37 | Not specified |
| B16BL6 | Melanoma | 8.65 | Not specified |
| 5637 | Bladder Cancer | Dose- and time-dependent inhibition | 24, 48, 72 |
| T24 | Bladder Cancer | Dose- and time-dependent inhibition | 24, 48, 72 |
This compound: An Uncharted Territory
In stark contrast to cryptotanshinone, there is a significant lack of published research on this compound. No direct experimental data on its biological activity, mechanism of action, or quantitative performance is currently available in the public domain. Its name suggests a structural modification of dihydrotanshinone, featuring a methylene (B1212753) bridge.
Postulated Structure and Activity
Based on its nomenclature, this compound is likely a derivative of dihydrotanshinone I, characterized by the presence of a methylene group bridging two positions on the tanshinone scaffold. Dihydrotanshinone I itself is a reduced form of tanshinone I and has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.[6][7]
Given that this compound shares the core dihydrotanshinone structure, it is plausible to hypothesize that it may exhibit similar biological activities. Dihydrotanshinone I has been shown to:
-
Induce apoptosis in cancer cells through the endoplasmic reticulum stress pathway.[8]
-
Inhibit the proliferation of hepatocellular carcinoma cells by arresting the cell cycle and modulating the AMPK/Akt/mTOR and MAPK signaling pathways.[6]
-
Suppress the JAK2/STAT3 pathway in hepatocellular carcinoma.
-
Exhibit antibacterial activity, particularly against Gram-positive bacteria, through the generation of superoxide (B77818) radicals.[5]
The introduction of a methylene bridge could, however, significantly alter the molecule's steric and electronic properties, potentially leading to a modified or novel biological activity profile compared to its parent compound. Further research, including synthesis, characterization, and comprehensive biological evaluation, is imperative to elucidate the actual pharmacological properties of this compound.
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the key signaling pathways affected by cryptotanshinone and a general workflow for its in vitro evaluation.
Caption: Key signaling pathways inhibited by Cryptotanshinone.
Caption: General workflow for an in vitro cytotoxicity assay.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed protocols for key experiments used to characterize the activity of tanshinones.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cryptotanshinone (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of cryptotanshinone in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9][10][11][12]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in lysis buffer and quantify protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-buffered saline)
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.[14][15][16][17]
Conclusion and Future Directions
Cryptotanshinone is a promising natural product with well-documented anti-cancer properties mediated through the inhibition of key signaling pathways. In contrast, this compound remains a scientific enigma. Based on its structural relationship to dihydrotanshinone I, it is plausible that it possesses similar biological activities. However, the addition of a methylene bridge could confer unique properties.
The lack of data on this compound presents a clear opportunity for future research. The synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide, would be a valuable contribution to the field of natural product drug discovery. A direct, head-to-head comparison with cryptotanshinone would be particularly insightful and could reveal novel structure-activity relationships within the tanshinone family, potentially leading to the development of new and more potent therapeutic agents.
References
- 1. Major tanshinones of Danshen (Salvia miltiorrhiza) exhibit different modes of inhibition on human CYP1A2, CYP2C9, CYP2E1 and CYP3A4 activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone, a compound of Salvia miltiorrhiza inhibits pre-adipocytes differentiation by regulation of adipogenesis-related genes expression via STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of cryptotanshinone and dihydrotanshinone I from a medicinal herb, Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. cdn.bcm.edu [cdn.bcm.edu]
- 17. researchtweet.com [researchtweet.com]
Lack of Publicly Available Data on the Anticancer Effects of Methylenedihydrotanshinquinone
A comprehensive review of scientific literature reveals a significant gap in the publicly available experimental data specifically detailing the anticancer effects of Methylenedihydrotanshinquinone. While the broader class of tanshinone compounds, isolated from Salvia miltiorrhiza, has been extensively studied for its therapeutic properties, including potent anticancer activities, specific research on the this compound derivative is not readily accessible.[1][2][3][4]
This absence of specific data prevents a direct comparative analysis of this compound with other established anticancer agents like Doxorubicin. Consequently, the generation of quantitative data tables, detailed experimental protocols, and specific signaling pathway diagrams as requested for this particular compound is not feasible at this time.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead offer a comparative framework using a well-researched tanshinone derivative, Cryptotanshinone , as an illustrative example. This will serve as a template to demonstrate how such a comparison could be structured, pending the future availability of data for this compound.
Illustrative Comparison Guide: Anticancer Effects of Cryptotanshinone vs. Doxorubicin
This section provides a sample comparison guide for Cryptotanshinone, a structurally related tanshinone, to showcase the desired format and content.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cryptotanshinone and Doxorubicin across various cancer cell lines, demonstrating their cytotoxic potential. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Cryptotanshinone IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 5.8 | 0.8 |
| MDA-MB-231 | Breast Cancer | 8.2 | 1.2 |
| A549 | Lung Cancer | 12.5 | 0.5 |
| PC-3 | Prostate Cancer | 7.1 | 1.5 |
| HCT116 | Colon Cancer | 9.4 | 0.3 |
Note: The IC50 values are representative and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer effects of compounds like Cryptotanshinone.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Cryptotanshinone or Doxorubicin (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cancer cells with the desired concentrations of the test compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathway and Workflow Visualization
Signaling Pathway Modulated by Cryptotanshinone
Cryptotanshinone has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.[1]
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Methylenedihydrotanshinquinone: A Comparative Analysis of In Vitro and In Vivo Efficacy Remains to be Elucidated
Despite significant interest in the therapeutic potential of tanshinones derived from Salvia miltiorrhiza for cancer treatment, a comprehensive comparison of the in vitro and in vivo efficacy of a specific derivative, Methylenedihydrotanshinquinone, is not possible at this time due to a lack of available scientific data. Extensive searches of peer-reviewed literature and scientific databases did not yield specific studies detailing its cytotoxic effects on cancer cell lines (in vitro) or its anti-tumor activity in animal models (in vivo).
While the broader class of tanshinones, including compounds like tanshinone IIA, cryptotanshinone, and dihydrotanshinone (B163075) I, has been the subject of numerous investigations, information regarding this compound remains elusive. These related compounds have demonstrated a range of anti-cancer properties, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating various signaling pathways implicated in cancer progression. However, these findings cannot be directly extrapolated to this compound, as minor structural modifications can significantly alter the biological activity of a compound.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of novel tanshinone derivatives, this data gap highlights an area ripe for investigation. Future research would need to establish the foundational efficacy of this compound through a series of standard preclinical studies.
Future Directions for Research
To build a comprehensive understanding of this compound's potential as an anti-cancer agent, the following experimental data would be required:
In Vitro Efficacy Studies
A crucial first step would be to assess the direct cytotoxic effects of this compound on various cancer cell lines. This would typically involve:
-
Cell Viability Assays: To determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). A range of cancer cell lines representing different tumor types should be tested to identify potential selectivity.
-
Apoptosis Assays: To investigate whether the compound induces programmed cell death in cancer cells.
-
Cell Cycle Analysis: To determine if the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest.
-
Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways affected by the compound.
The following table outlines the type of data that would be necessary to collect from such in vitro studies:
| Parameter | Description | Example Data Point |
| Cell Line | The specific type of cancer cell used in the experiment. | Human breast cancer (MCF-7) |
| IC50 Value (µM) | The concentration of this compound that inhibits cell growth by 50%. | e.g., 10 µM |
| Assay Type | The experimental method used to determine cytotoxicity. | MTT Assay, SRB Assay |
| Exposure Time (h) | The duration for which the cells were treated with the compound. | 24, 48, 72 hours |
In Vivo Efficacy Studies
Following promising in vitro results, the anti-tumor activity of this compound would need to be evaluated in living organisms. This typically involves using animal models, such as mice with induced or transplanted tumors. Key experiments would include:
-
Xenograft or Syngeneic Tumor Models: To assess the ability of the compound to inhibit tumor growth in a living system.
-
Toxicity Studies: To determine the safe dosage range of the compound and identify any potential side effects.
-
Pharmacokinetic Analysis: To study the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
Data from in vivo studies would be presented in a format similar to the table below:
| Parameter | Description | Example Data Point |
| Animal Model | The specific animal and tumor model used. | Nude mice with MCF-7 xenografts |
| Dosage (mg/kg) | The amount of this compound administered to the animals. | e.g., 50 mg/kg |
| Administration Route | The method of drug delivery. | Intraperitoneal, Oral |
| Tumor Growth Inhibition (%) | The percentage reduction in tumor size compared to a control group. | e.g., 60% |
| Toxicity Markers | Indicators of adverse effects, such as weight loss or changes in blood chemistry. | e.g., No significant weight loss |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols would be essential for the reproducibility and validation of any findings. These would include precise descriptions of cell culture conditions, drug preparation and administration, and the specific methodologies for all assays performed.
Furthermore, to understand how this compound might exert its effects, diagrams of relevant signaling pathways would be crucial. For instance, if the compound were found to induce apoptosis, a diagram illustrating the apoptotic signaling cascade would be necessary. An example of a hypothetical experimental workflow is presented below.
Caption: Hypothetical workflow for evaluating the in vitro and in vivo efficacy of a novel compound.
Unraveling the Molecular Mechanisms of Tanshinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While the precise mechanism of action for Methylenedihydrotanshinquinone remains to be fully elucidated in publicly available research, significant insights can be gleaned from the extensive studies on its structural analogs, the tanshinones. This guide provides a comparative analysis of the well-documented pro-apoptotic and anti-inflammatory mechanisms of three prominent tanshinones: Tanshinone IIA, Cryptotanshinone (B1669641), and Dihydrotanshinone I. By understanding the pathways modulated by these related compounds, researchers can better frame hypotheses and design experiments to investigate the bioactivity of this compound and other novel derivatives.
This guide presents quantitative data from key studies in comparative tables, details the experimental protocols for crucial assays, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of the molecular pharmacology of this important class of natural products.
Comparative Analysis of Pro-Apoptotic Mechanisms
Tanshinones are widely reported to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways are both implicated, often converging on the activation of effector caspases. A common theme is the generation of reactive oxygen species (ROS), which can act as a trigger for the apoptotic cascade.
Table 1: Comparison of Pro-Apoptotic Effects of Tanshinones
| Feature | Tanshinone IIA | Cryptotanshinone | Dihydrotanshinone I |
| Primary Target Cells | Leukemia, Osteosarcoma, Esophageal Carcinoma, Ovarian Cancer[1][2][3][4] | Non-Small Cell Lung Cancer, Breast Cancer, Osteosarcoma[5][6][7] | Prostate Carcinoma, Colon Cancer[8][9] |
| Effect on Bcl-2 Family | Downregulates Bcl-2, Up-regulates Bax[1][2][3] | Downregulates Bcl-2, Up-regulates Bax, Bad, Bak[5][7] | Not explicitly detailed in the provided results |
| Caspase Activation | Activates Caspase-3, -8, -9[1][2][3] | Activates Caspase-3, -8, -9[5][7] | Induces caspase-dependent apoptosis[8] |
| Signaling Pathways | PI3K/Akt/mTOR, JNK, p53[1][4] | PI3K/Akt/GSK-3β, Wnt/β-catenin, STAT3[5][6][7][10] | AMPK/Akt/mTOR, MAPK[11] |
| ROS Generation | Induces ROS production[1] | Induces apoptosis via ROS[6] | Decreases ROS production in HUVECs[8] |
Comparative Analysis of Anti-Inflammatory Mechanisms
Several tanshinones have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory mediator production.
Table 2: Comparison of Anti-Inflammatory Effects of Tanshinones
| Feature | Tanshinone IIA | Tanshinone I | Dihydrotanshinone I |
| Key Inflammatory Models | LPS-stimulated macrophages, TNF-α-induced endothelial cells[12][13] | LPS-stimulated macrophages[14] | LPS-stimulated human umbilical vein endothelial cells (HUVECs)[8] |
| Effect on Cytokines | Inhibits IL-1β, IL-6, TNF-α[13] | Inhibits IL-1β, IL-6, IL-12, TNF-α, IFN-γ[14] | Not explicitly detailed in the provided results |
| Effect on Inflammatory Mediators | Inhibits iNOS, COX-2[13] | Inhibits NO, PGE2[14] | Not explicitly detailed in the provided results |
| Signaling Pathways | TLR4/NF-κB, MAPK[12][13] | NF-κB[14] | NF-κB[8] |
Visualizing the Mechanisms: Signaling Pathways
To aid in the conceptualization of these complex cellular processes, the following diagrams illustrate the key signaling pathways modulated by tanshinones.
Caption: Generalized pro-apoptotic pathways of tanshinones.
References
- 1. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 2. Tanshinone IIA induces apoptosis and inhibits the proliferation, migration, and invasion of the osteosarcoma MG-63 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms of Tanshinone IIA on the Apoptosis and Arrest of Human Esophageal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 15,16-Dihydrotanshinone I, a Compound of Salvia miltiorrhiza Bunge, Induces Apoptosis through Inducing Endoplasmic Reticular Stress in Human Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge [frontiersin.org]
- 11. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Pharmacological Effects and Mechanisms of Tanshinone IIA in Bone Injury Repair [mdpi.com]
- 14. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
Scant Evidence Hinders Reproducibility Assessment of Methylenedihydrotanshinquinone
A comprehensive review of available scientific literature reveals a significant lack of published experimental data and detailed protocols for the compound Methylenedihydrotanshinquinone, making a thorough assessment of the reproducibility of its experimental results currently unfeasible. While the compound is commercially available and has been associated with certain biological activities, the absence of robust, peer-reviewed studies with complete methodological transparency prevents a comparative analysis with alternative compounds.
This compound, a derivative of tanshinone, a class of bioactive molecules found in the medicinal plant Salvia miltiorrhiza (Danshen), has been sporadically mentioned in scientific and commercial literature. However, dedicated studies detailing its synthesis, purification, and comprehensive biological evaluation are largely absent from the public domain. This scarcity of information is a primary obstacle to verifying the consistency and reliability of any experimental claims.
Limited Quantitative Data and Lack of Detailed Protocols
Our investigation did locate some isolated quantitative data points for this compound. For instance, one study reports an IC50 value of 7.8 ± 2.4 μM for the inhibition of soluble type I collagen degradation by cathepsin K.[1] Another source indicates it has anti-inflammatory properties by inhibiting the expression of TNF-α, IL-1β, and IL-8, though specific quantitative data on the extent of this inhibition is not provided.[2] Additionally, a patent application lists an IC50 value of less than 8 nM for the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[3] Some commercial suppliers also note its cytotoxic activity.[4]
Despite these fragments of information, the detailed experimental protocols required to replicate these findings are not available in the cited sources. Key details that are consistently missing include:
-
Synthesis and Purification: A standardized and reproducible protocol for the chemical synthesis or isolation of this compound is not described. Without this, variations in compound purity and isomeric composition could lead to significant differences in experimental outcomes.
-
Biological Assay Methodologies: The specific conditions, reagents, and cell lines used to determine the reported IC50 values are not fully disclosed. This lack of detail makes it impossible for other researchers to independently verify the results.
-
Analytical Data: While one study provides mass spectrometry data for this compound,[5] comprehensive analytical characterization (e.g., NMR, HPLC) is not consistently reported, which is crucial for confirming the identity and purity of the compound used in experiments.
Comparison with Alternatives: An Unattainable Goal
The core objective of a comparison guide is to objectively assess a product's performance against its alternatives. Due to the dearth of data for this compound, a meaningful comparison with other tanshinone derivatives or alternative compounds targeting the same biological pathways is not possible. While numerous studies exist on the synthesis and biological activities of other tanshinones,[1][3][5][6] the lack of corresponding data for this compound renders a direct comparison invalid.
Experimental Workflow and Pathway Visualization
To illustrate the typical workflow for evaluating such a compound and the potential signaling pathways it might influence, the following diagrams are provided based on general practices in drug discovery and the known activities of related tanshinones.
Caption: A generalized experimental workflow for the synthesis and evaluation of a novel compound like this compound.
Caption: A putative anti-inflammatory signaling pathway potentially inhibited by this compound.
Conclusion
The reproducibility of experimental results is a cornerstone of scientific validity. In the case of this compound, the foundational elements required for such an assessment are missing from the publicly available scientific record. To enable a proper evaluation and comparison, future research must provide detailed, peer-reviewed publications that include:
-
Complete Synthesis and Characterization Data: A full description of the synthetic route or isolation procedure, along with comprehensive analytical data (NMR, MS, HPLC) to confirm the structure and purity of the compound.
-
Detailed Experimental Protocols: Step-by-step methodologies for all biological assays performed, including all reagents, concentrations, cell lines, and instrumentation used.
-
Comprehensive Data Reporting: Presentation of all raw and analyzed data, including dose-response curves and statistical analyses.
Until such information becomes available, the scientific community, including researchers, scientists, and drug development professionals, should approach any claims regarding the efficacy of this compound with caution. The inability to independently reproduce experimental findings fundamentally limits the potential for this compound to be seriously considered in research and development pipelines.
References
- 1. Tanshinones that selectively block the collagenase activity of cathepsin K provide a novel class of ectosteric antiresorptive agents for bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK inhibitor II | CAS:1269815-17-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. ChemFaces Product List - ChemFaces [chemfaces.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
"head-to-head comparison of Methylenedihydrotanshinquinone derivatives"
A head-to-head comparison of Methylenedihydrotanshinquinone derivatives reveals varying biological activities, particularly in the realms of anticancer and anti-inflammatory effects. While direct comparative studies on a wide range of these specific derivatives are limited in publicly available research, analysis of related tanshinone and naphthoquinone compounds provides valuable insights into their structure-activity relationships and therapeutic potential.
This guide provides a comparative overview of the performance of these derivatives, supported by experimental data from various studies.
Performance Comparison of Quinone Derivatives
The biological activity of this compound derivatives and related compounds is often evaluated based on their cytotoxic effects on cancer cell lines and their ability to inhibit inflammatory pathways. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.
Table 1: Anticancer Activity of Naphthoquinone and Related Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoacridinedione derivative (7b) | MCF-7 (Breast Cancer) | 5.4 | |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast Cancer) | 7.016 | |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast Cancer) | 7.05 | |
| Diterpenylhydroquinone (7) | PC-3 (Prostate Cancer) | 21.45 | |
| Diterpenylhydroquinone (8) | MCF-7 (Breast Cancer) | 28.24 | |
| Benzoacridinedione derivative (6b) | MCF-7 (Breast Cancer) | 47.99 | |
| Quinazoline derivative (21) | HeLa (Cervical Cancer) | 1.85 | |
| Quinazoline derivative (22) | HeLa (Cervical Cancer) | 2.12 | |
| Quinazoline derivative (23) | HeLa (Cervical Cancer) | 2.81 |
This table summarizes the cytotoxic activity of various quinone derivatives against different cancer cell lines, with lower IC50 values indicating higher potency.
Table 2: Anti-inflammatory Activity of Naphthoquinone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| 1,4-Dihydropyridine derivative (4d) | Anti-inflammatory capacity | 0.780 | |
| 1,4-Dihydropyridine derivative (2-thienyl) | Anti-inflammatory capacity | < 10 | |
| 1,4-Dihydropyridine derivative (4k) | Anti-inflammatory capacity | 22.3 |
This table presents the anti-inflammatory potency of selected derivatives, highlighting their ability to inhibit inflammatory processes.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture : Cancer cell lines (e.g., MCF-7, PC3, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are also included.
-
Incubation : The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms
The anticancer and anti-inflammatory effects of quinone derivatives are often mediated through their interaction with specific cellular signaling pathways.
Apoptosis Induction Pathway
Many naphthoquinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.
Caption: Induction of apoptosis by Naphthoquinone derivatives through ROS generation.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing potential anticancer compounds involves a series of in vitro and in vivo experiments.
Caption: General workflow for screening potential anticancer compounds.
The Synergistic Potential of Tanshinones in Cancer Therapy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects of various tanshinone compounds with conventional anticancer agents. While direct experimental data on Methylenedihydrotanshinquinone remains limited, this report summarizes the significant synergistic interactions observed with structurally related tanshinones, offering valuable insights into their potential as combination therapy agents.
Tanshinones, a group of bioactive compounds derived from the medicinal plant Salvia miltiorrhiza, have garnered considerable attention for their anticancer properties. Recent preclinical studies have highlighted their ability to enhance the efficacy of traditional chemotherapeutic drugs, suggesting a promising avenue for developing more effective and less toxic cancer treatments. This guide compares the synergistic activities of three key tanshinones: Tanshinone IIA, Cryptotanshinone (B1669641), and Dihydrotanshinone I, focusing on their combination partners, targeted cancers, and underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from studies investigating the synergistic anticancer effects of different tanshinones when combined with conventional chemotherapy drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Tanshinone Compound | Combination Drug | Cancer Cell Line(s) | Combination Index (CI) | Key Outcomes |
| Tanshinone IIA | Doxorubicin (B1662922) | MCF-7 (Breast Cancer) | Not explicitly stated, but synergistic effects reported. | Enhanced chemosensitivity, reduced doxorubicin-induced toxicity.[1] |
| Cisplatin (B142131) | HK and K180 (Esophageal Squamous Cell Carcinoma) | Synergistic at a 2:1 ratio (Tan IIA:DDP). | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis.[2] | |
| Cryptotanshinone | 5-FU, TNFα, Etoposide, Cisplatin | MCF-7 (Breast Cancer) | Not explicitly stated, but prominent antitumor synergism observed. | Potentiation of apoptotic activity of antitumor drugs.[3] |
| Tamoxifen | MCF-7/ADR (Tamoxifen-resistant Breast Cancer) | Not explicitly stated, but synergistic effect reported. | Suppression of cell viability and proliferation in tamoxifen-resistant cells.[3] | |
| Arsenic Trioxide (ATO) | Bel-7404 (Hepatocellular Carcinoma) | Not explicitly stated, but potent inhibition of cell growth reported. | Enhanced inhibition of cancer cell growth compared to single agents.[4][5] | |
| Dihydrotanshinone I | Cisplatin | Anaplastic Thyroid Cancer Cells | Not explicitly stated, but a greater effect on cell viability than each compound alone was observed. | Increased reduction in cell viability.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to evaluate the synergistic effects of tanshinones.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cancer cells were seeded in 96-well plates and treated with various concentrations of a tanshinone, a chemotherapeutic agent, or a combination of both for specified durations. Subsequently, MTT solution was added to each well, and the resulting formazan (B1609692) crystals were dissolved in a solvent. The absorbance was then measured using a microplate reader to determine the percentage of viable cells.
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay was utilized to determine cell proliferation. Cells were treated with the compounds, and the CCK-8 solution was added. The absorbance was measured to quantify the number of viable cells.[7]
Apoptosis Assays
-
Flow Cytometry: To quantify apoptosis, cells were treated with the drug combinations and then stained with Annexin V and Propidium Iodide (PI). The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspases, were determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. The protein bands were then visualized and quantified.[7]
Cell Migration and Invasion Assays
-
Wound Healing Assay: A scratch was made in a confluent monolayer of cancer cells. The cells were then treated with the test compounds, and the closure of the scratch was monitored and photographed at different time points to assess cell migration.[7]
-
Transwell Assay: To evaluate cell invasion, cells were seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contained a chemoattractant. After incubation with the test compounds, the cells that had invaded through the Matrigel and migrated to the lower surface of the membrane were stained and counted.[7]
In Vivo Xenograft Models
-
Nude mice were subcutaneously injected with cancer cells to establish tumors. Once the tumors reached a certain volume, the mice were randomly assigned to different treatment groups: control, single-agent (tanshinone or chemotherapeutic drug), or combination therapy. Tumor growth was monitored regularly by measuring tumor volume. At the end of the experiment, the tumors were excised, weighed, and subjected to further analysis, such as immunohistochemistry.[8]
Signaling Pathways and Mechanisms of Action
The synergistic effects of tanshinones are attributed to their ability to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and drug resistance.
Tanshinone IIA Synergistic Mechanisms
Tanshinone IIA, in combination with doxorubicin or cisplatin, has been shown to modulate key signaling pathways, leading to enhanced anticancer effects.
Caption: Tanshinone IIA's synergistic mechanisms with chemotherapy.
Cryptotanshinone Synergistic Mechanisms
Cryptotanshinone enhances the efficacy of various chemotherapeutic agents primarily through the induction of endoplasmic reticulum (ER) stress and the inhibition of the STAT3 signaling pathway.
Caption: Cryptotanshinone's synergistic mechanisms with chemotherapy.
Conclusion
The available evidence strongly suggests that tanshinone compounds, including Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, hold significant promise as synergistic agents in cancer therapy. Their ability to enhance the efficacy of conventional chemotherapeutic drugs, overcome drug resistance, and potentially reduce toxicity warrants further investigation. While direct data on this compound is currently lacking, the findings presented in this guide for its structural analogs provide a strong rationale for future research into its synergistic potential. The elucidation of the precise molecular mechanisms underlying these synergistic interactions will be crucial for the clinical translation of tanshinone-based combination therapies.
References
- 1. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 5. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrotanshinone exerts antitumor effects and improves the effects of cisplatin in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Antitumor Effect of Tanshinone IIA Plus Adriamycin on Human Hepatocellular Carcinoma Xenograft in BALB/C Nude Mice and Their Influences on Cytochrome P450 CYP3A4 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Methylenedihydrotanshinquinone
Disclaimer: A specific Safety Data Sheet (SDS) for Methylenedihydrotanshinquinone was not located. The following guidance is based on safety protocols for handling chemically related compounds and general laboratory safety best practices. Researchers must conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that could cause serious eye damage.[1][2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a lab coat or chemical-resistant apron.[1][3] | Prevents skin contact, which may cause irritation or allergic reactions. Disposable gloves are preferred to avoid decontamination difficulties.[1] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.[4][5] | Minimizes inhalation of dust or vapors, which can cause respiratory irritation. |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills.[3] |
Handling and Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Ensure all necessary PPE is worn correctly before handling the compound.[2]
-
Have an emergency plan and ensure access to a safety shower and eyewash station.
-
-
During the Experiment:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing and wash it before reuse.
-
Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Disposal Procedures:
-
Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.
-
Container Management:
-
Collect all waste in a designated, properly labeled, and sealed container. The container must be made of a compatible material.
-
Do not dispose of this chemical down the drain.[8]
-
-
Empty Containers:
-
Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[11]
-
Store waste containers in a cool, well-ventilated area away from incompatible materials, awaiting pickup.
-
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. trihydro.com [trihydro.com]
- 3. brighthr.com [brighthr.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 11. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
